BR46
Description
Properties
Molecular Formula |
C22H38N2O5 |
|---|---|
Molecular Weight |
410.56 |
IUPAC Name |
4-[(2,5-Diethoxy-4-morpholin-4-yl-phenyl)-(4-hydroxy-butyl)-amino]-butan-1-ol |
InChI |
InChI=1S/C22H38N2O5/c1-3-28-21-18-20(24-11-15-27-16-12-24)22(29-4-2)17-19(21)23(9-5-7-13-25)10-6-8-14-26/h17-18,25-26H,3-16H2,1-2H3 |
InChI Key |
NHFJZZPSAPQLAL-UHFFFAOYSA-N |
SMILES |
OCCCCN(C1=CC(OCC)=C(N2CCOCC2)C=C1OCC)CCCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BR46; BR-46; BR 46 |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of Basic Red 46
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 46 is a cationic azo dye widely utilized in the textile industry for dyeing acrylic fibers.[1] Beyond its industrial applications, it has garnered interest in research for its fluorescent properties and potential use in biological staining. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Basic Red 46, consolidating available data for scientific and research applications.
Chemical Structure and Identification
Basic Red 46 is a monoazo dye characterized by a triazole ring and a tertiary amine. Its cationic nature is due to the quaternized triazolium group.
IUPAC Name: 5-[(E)-{4-[Benzyl(methyl)amino]phenyl}diazenyl]-1,4-dimethyl-1H-1,2,4-triazol-4-ium bromide[2]
Chemical Formula: C₁₈H₂₁BrN₆[1]
Molecular Weight: 401.31 g/mol [1]
CAS Number: 12221-69-1[1]
SMILES: CN1C(=--INVALID-LINK--C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-]
Below is a diagram representing the logical workflow for the identification and characterization of Basic Red 46.
References
Degradation Mechanisms of Basic Red 46: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 46, a cationic azo dye, is extensively used in the textile industry for dyeing acrylic fibers. Due to its complex aromatic structure and the presence of an azo bond (-N=N-), it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. This technical guide provides an in-depth analysis of the core degradation mechanisms of Basic Red 46, focusing on advanced oxidation processes (AOPs), photocatalysis, and biological degradation. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the degradation pathways to support further research and the development of effective remediation strategies.
Core Degradation Mechanisms
The degradation of Basic Red 46 primarily involves the cleavage of the chromophoric azo bond, leading to the decolorization of the dye solution. This is followed by the breakdown of the resulting aromatic intermediates into smaller, less toxic molecules, and ideally, complete mineralization to CO₂, H₂O, and inorganic ions. The specific mechanism and intermediate products vary depending on the degradation method employed.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which are non-selective and powerful oxidizing agents.
a) Fenton and Photo-Fenton Processes: The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺) to produce hydroxyl radicals. The reaction is accelerated by UV irradiation in the photo-Fenton process. The primary steps involve:
-
Generation of Hydroxyl Radicals: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Attack on the Azo Bond: The electrophilic •OH radicals attack the electron-rich azo bond, leading to its cleavage and the formation of aromatic intermediates.
-
Aromatic Ring Opening: Subsequent attacks by •OH radicals on the aromatic rings lead to their opening and the formation of aliphatic compounds.
-
Mineralization: Further oxidation of the aliphatic intermediates results in the formation of CO₂, H₂O, and inorganic ions like NO₃⁻ and SO₄²⁻.
b) Ozonation: Ozone (O₃) can directly react with the dye molecule or decompose to form hydroxyl radicals, especially at alkaline pH. The degradation proceeds through:
-
Direct Ozone Attack: Ozone can electrophilically attack the aromatic rings and the azo bond.
-
Indirect Hydroxyl Radical Attack: The decomposition of ozone generates •OH radicals, which then follow a similar degradation pathway as in the Fenton process.
c) Non-thermal Plasma: This method generates a variety of reactive species, including •OH, atomic oxygen (O), and UV radiation, which collectively contribute to the degradation of the dye.
Photocatalytic Degradation
Photocatalysis typically employs semiconductor nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, upon irradiation with UV or visible light, generate electron-hole pairs (e⁻/h⁺).
-
Generation of Reactive Species:
-
Valence band holes (h⁺) react with water or hydroxide ions to form •OH radicals.
-
Conduction band electrons (e⁻) react with dissolved oxygen to produce superoxide radicals (•O₂⁻), which can further lead to the formation of other ROS.
-
-
Degradation Pathway: The generated ROS, primarily •OH radicals, then attack the Basic Red 46 molecule, leading to the cleavage of the azo bond and subsequent degradation of the aromatic intermediates, similar to AOPs.
Biological Degradation
Microorganisms, such as certain bacteria and fungi, can degrade azo dyes under specific conditions. The process often involves a two-step anaerobic-aerobic treatment.
-
Anaerobic Stage: Under anaerobic conditions, enzymes like azoreductases facilitate the reductive cleavage of the azo bond, resulting in the formation of aromatic amines.
-
Aerobic Stage: The resulting aromatic amines, which can be toxic, are then degraded under aerobic conditions by other microbial enzymes through ring cleavage and mineralization. A study on the bioremediation of Basic Red 46 by Pseudomonas sp. identified several intermediate products through GC-MS analysis, including 2-Methyl Butanal, Benzenol, 2-Methyl-5-(1-methylethyl)phenol, and Hexadecanoic acid.[1]
Data Presentation
The efficiency of various degradation methods for Basic Red 46 is summarized below.
| Degradation Method | Catalyst/Agent | Initial Dye Conc. (mg/L) | Degradation Efficiency (%) | Time (min) | pH | Reference |
| Photocatalysis | ZnO | 45 | Maximum Removal | 86 | 11 | [2] |
| Photocatalysis | Activated Carbon-doped ZrO₂ | 15 | 98.17 | 120 | 11 | [3] |
| Ozonation | Ozone in RPB | 100 | 100 (Decolorization) | - | - | [4] |
| Ozonation | Ozone in RPB | 500 | 85.4 (Decolorization) | - | - | [4] |
| Electrocoagulation-Ozonation | Fe electrodes, Ozone | 300 | >90 | 20 | - | [5] |
| Non-thermal Plasma | Corona Discharge | 50 | 85 | 30 | 5.8 (initial) | [6] |
| Bioremediation | Pseudomonas sp. | - | 32.76 | - | - | [1] |
| Anaerobic Sludge | Anaerobic Sludge | - | 25 (Abiotic), 80-90 (Biotic) | 120 h | - | [7] |
Experimental Protocols
Photocatalytic Degradation using ZnO Nanoparticles
-
Reactor Setup: A batch reactor equipped with a UV lamp (15 W) is used.[2]
-
Reagents: Basic Red 46 dye solution, ZnO nanoparticles.
-
Procedure:
-
Prepare a 45 mg/L aqueous solution of Basic Red 46.[2]
-
Adjust the pH of the solution to 11.[2]
-
Add 0.61 g/L of ZnO catalyst to the solution.[2]
-
Irradiate the mixture with the UV lamp for 86 minutes under constant stirring.[2]
-
Withdraw samples at regular intervals and centrifuge to remove the catalyst.
-
Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorption wavelength of Basic Red 46 (around 530 nm).[6]
-
Ozonation in a Rotating Packed Bed (RPB)
-
Experimental Setup: A rotating packed bed reactor with a counter-current gas-liquid flow is utilized. Ozone is generated from an oxygen source.[4]
-
Procedure:
-
Prepare the desired concentration of Basic Red 46 wastewater (e.g., 100-500 mg/L).[4]
-
Set the operational parameters of the RPB, including rotational speed, gas and liquid flow rates, and ozone concentration.
-
Introduce the ozone gas and the dye solution into the RPB.
-
Collect samples of the treated wastewater at the liquid outlet.
-
Analyze the samples for decolorization (UV-Vis spectrophotometry) and COD reduction.[4]
-
Bioremediation using Pseudomonas sp.
-
Culture Preparation: Isolate and culture Pseudomonas sp. from a suitable environment (e.g., soil contaminated with textile effluent).
-
Degradation Assay:
-
Prepare a mineral salt medium containing Basic Red 46 as the sole carbon source.
-
Inoculate the medium with the cultured Pseudomonas sp.
-
Incubate the culture under appropriate conditions (temperature, shaking).
-
Monitor the decolorization of the medium over time using a spectrophotometer.
-
-
Intermediate Analysis (GC-MS):
-
After degradation, extract the metabolites from the culture medium using a suitable solvent (e.g., ethyl acetate).
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate compounds.[1]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Study of Photocatalytic Degradation of Basic Red 46 Azo Dye using Response Surface Methodology [ijche.ir]
- 3. doaj.org [doaj.org]
- 4. Enhanced Treatment of Basic Red 46 by Ozonation in a Rotating Packed Bed with Liquid Detention [mdpi.com]
- 5. Application of Response Surface Methodology for the Optimization of Basic Red 46 Dye Degradation in an Electrocoagulation–Ozonation Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jonra.nstri.ir [jonra.nstri.ir]
- 7. deswater.com [deswater.com]
Ecotoxicity of C.I. Basic Red 46 in Aquatic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Basic Red 46, a cationic monoazo dye, is utilized in the textile industry for dyeing acrylic fibers. Its release into aquatic ecosystems through industrial effluents raises significant ecotoxicological concerns. This technical guide provides a comprehensive overview of the current knowledge regarding the ecotoxicity of C.I. Basic Red 46 in aquatic environments. It includes a summary of available quantitative toxicity data for various aquatic organisms, detailed experimental protocols for ecotoxicity testing, and an exploration of the potential mechanisms of toxicity, including a visualized pathway of oxidative stress. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental risk assessment to understand and evaluate the environmental impact of this compound.
Introduction
C.I. Basic Red 46 (CAS RN: 12221-69-1), also known as Cationic Red GRL, is a synthetic dye belonging to the azo class of compounds, characterized by the presence of one or more azo groups (-N=N-).[1] Azo dyes are the largest and most versatile class of synthetic colorants used in a wide range of industries, including textiles, printing, and cosmetics. Due to their chemical stability and resistance to degradation, they can persist in the environment, leading to the contamination of water bodies.[2][3]
The presence of C.I. Basic Red 46 and other azo dyes in aquatic ecosystems is of concern due to their potential to exert toxic effects on a variety of aquatic organisms. These effects can range from acute lethality to chronic impacts on growth, reproduction, and genetic integrity. The coloration of water by these dyes can also inhibit sunlight penetration, thereby affecting photosynthetic organisms at the base of the aquatic food web.[4] This guide focuses specifically on the ecotoxicological profile of C.I. Basic Red 46, providing a detailed analysis of its impact on aquatic life.
Quantitative Ecotoxicity Data
The following tables summarize the available quantitative data on the acute toxicity of C.I. Basic Red 46 to various aquatic organisms. It is important to note that publicly available data for this specific dye is limited.
Table 1: Acute Toxicity of C.I. Basic Red 46 to Aquatic Vertebrates
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Zebra Fish (Danio rerio) | LC0 | 96 hours | 24 | [5] |
LC0: The highest concentration of a substance at which no mortality is observed.
Table 2: Acute Toxicity of C.I. Basic Red 46 to Aquatic Invertebrates
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | EC50 (Immobilization) | 24 hours | 1 - 10 | [5] |
EC50: The concentration of a substance that causes a specified effect (in this case, immobilization) in 50% of the test population.
Table 3: Toxicity of C.I. Basic Red 46 to Microorganisms
| Test Organism | Endpoint | Value (mg/L) | Reference |
| Activated Sludge Microorganisms | EC50 | 10 - 100 | [5] |
Experimental Protocols
The following sections detail the standardized experimental protocols used to assess the ecotoxicity of chemical substances in aquatic environments. These are based on the internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure period.
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).[2][6][7]
-
Test Conditions:
-
Test Type: Static (test solution is not renewed) or semi-static (test solution is renewed at regular intervals, typically every 24 hours).[6]
-
Temperature and Light: Maintained at a constant, appropriate temperature for the chosen species with a defined photoperiod (e.g., 16 hours light, 8 hours dark).[6]
-
Test Concentrations: A geometric series of at least five concentrations and a control group.[2] A limit test at 100 mg/L can be performed if low toxicity is expected.[2]
-
Number of Animals: At least seven fish per concentration.[2]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[2] Any abnormal behavior is also noted.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) after 48 hours.
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[3][4][8]
-
Test Conditions:
-
Test Type: Static.[4]
-
Temperature and Light: 20 ± 2 °C with a 16-hour light, 8-hour dark photoperiod.[8]
-
Test Concentrations: At least five concentrations in a geometric series and a control.[9] A limit test at 100 mg/L can be conducted.[4]
-
Number of Animals: At least 20 daphnids per concentration, divided into at least four replicates.[9]
-
Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[3][8]
-
Data Analysis: The EC50 at 48 hours and its confidence limits are calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[3]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater algae, typically by measuring the inhibition of cell division.
-
Test Organism: Recommended species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.
-
Test Conditions:
-
Exposure Duration: 72 hours.
-
Test Type: Static.
-
Temperature and Light: 21-24 °C under continuous, uniform illumination.
-
Test Concentrations: A geometric series of at least five concentrations and a control.
-
-
Observations: Algal growth is measured at least every 24 hours, often by cell counts using a microscope and hemocytometer or by a surrogate parameter such as chlorophyll fluorescence.
-
Data Analysis: The EC50 for growth rate inhibition and yield are calculated. The NOEC and LOEC are also determined.
Genotoxicity Assessment: Micronucleus Test in Fish
The micronucleus test is a widely used method to assess the genotoxic potential of chemicals by detecting damage to chromosomes or the mitotic apparatus in erythrocytes of fish.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a population is an indication of genotoxic exposure.[10][11][12]
-
Procedure:
-
Exposure: Fish are exposed to the test substance, typically for a period of 48 to 96 hours.
-
Sample Collection: A small blood sample is collected from the fish.
-
Smear Preparation: A thin smear of blood is made on a microscope slide and allowed to air dry.
-
Fixation and Staining: The smear is fixed (e.g., with methanol) and stained with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Microscopic Analysis: A predetermined number of erythrocytes (e.g., 1000-2000) per fish are scored under a microscope for the presence of micronuclei and other nuclear abnormalities.
-
-
Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the control group using appropriate statistical tests.
Mechanism of Toxicity
The precise molecular mechanisms of C.I. Basic Red 46 toxicity in aquatic organisms have not been extensively studied. However, research on other azo dyes, such as Basic Red 51, suggests that the induction of oxidative stress is a key toxicological pathway.[5]
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these reactive intermediates. ROS can cause damage to vital cellular components, including lipids, proteins, and DNA.
A proposed signaling pathway for C.I. Basic Red 46-induced oxidative stress is presented below.
Caption: Proposed pathway of C.I. Basic Red 46-induced oxidative stress in aquatic organisms.
Conclusion
C.I. Basic Red 46 is classified as harmful to aquatic life with long-lasting effects.[4] The available quantitative data, although limited, indicates that this dye can be toxic to fish, invertebrates, and microorganisms at concentrations that may be found in industrial effluents. The primary mechanism of toxicity for similar azo dyes is believed to be the induction of oxidative stress, leading to cellular damage. The standardized experimental protocols outlined in this guide provide a framework for further research to fill the existing data gaps and to conduct more comprehensive environmental risk assessments for C.I. Basic Red 46 and other related compounds. A deeper understanding of the ecotoxicological profile of this dye is crucial for developing effective wastewater treatment strategies and for protecting the health of aquatic ecosystems.
References
- 1. Basic red 46 | 12221-69-1 | Benchchem [benchchem.com]
- 2. Basic Red 46 | C18H21BrN6 | CID 12011963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dharmatrading.com [dharmatrading.com]
- 5. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. red ac dye: Topics by Science.gov [science.gov]
- 8. Toxicity of reactive red 141 and basic red 14 to algae and waterfleas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BASIC RED 46 | 12221-69-1 [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. eeb.lu.lv [eeb.lu.lv]
- 12. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Spectroscopic Properties of C.I. Basic Red 46
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of the cationic monoazo dye, C.I. Basic Red 46. Due to a lack of extensively published specific quantitative data for molar absorptivity and quantum yield, this document focuses on providing robust experimental protocols for their determination, alongside summarizing known spectroscopic characteristics.
Overview of Spectroscopic Properties
Basic Red 46 is a synthetic dye widely used in the textile industry. Its spectroscopic properties are of interest for various applications, including analytical chemistry, environmental monitoring, and potentially as a fluorescent probe in biological systems.
Table 1: Summary of Known Spectroscopic Data for Basic Red 46
| Property | Value | Notes |
| Maximum Absorption Wavelength (λmax) | ~530 nm | This value is consistently reported and corresponds to the vibrant red color of the dye in solution. The exact wavelength can be influenced by solvent polarity. |
| Molar Absorptivity (ε) | Not available in literature | A detailed protocol for its determination is provided in Section 2.1. |
| Fluorescence Emission Maximum (λem) | Not available in literature | A protocol for its determination is provided in Section 2.2. |
| Fluorescence Quantum Yield (Φf) | Not available in literature | A protocol for its determination is provided in Section 2.3. |
Experimental Protocols for Spectroscopic Characterization
This section provides detailed methodologies for the experimental determination of the key spectroscopic properties of Basic Red 46.
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis using the Beer-Lambert law.
Experimental Workflow for Molar Absorptivity Determination
Caption: Workflow for determining the molar absorptivity of Basic Red 46.
Methodology:
-
Materials:
-
C.I. Basic Red 46 (high purity)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or water)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Cuvettes (e.g., 1 cm path length)
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Basic Red 46 and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific molar concentration.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution with decreasing concentrations. Ensure the concentrations fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of Basic Red 46 (~530 nm).
-
Calibrate the spectrophotometer using the pure solvent as a blank.
-
Measure the absorbance of each of the prepared dilutions.
-
-
Data Analysis:
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression on the data points. The plot should be linear, confirming adherence to the Beer-Lambert law.
-
The slope of the line is equal to the molar absorptivity (ε) multiplied by the path length (l) of the cuvette (Slope = εl).
-
Calculate the molar absorptivity using the formula: ε = Slope / l. The units of molar absorptivity are typically L mol⁻¹ cm⁻¹.
-
-
The fluorescence emission spectrum reveals the wavelengths of light emitted by a substance after it has absorbed light.
Experimental Workflow for Fluorescence Emission Spectrum Determination
Caption: Workflow for determining the fluorescence emission spectrum of Basic Red 46.
Methodology:
-
Materials:
-
Dilute solution of Basic Red 46 (absorbance at λmax should be < 0.1 to avoid inner filter effects)
-
Spectrophotometric grade solvent
-
Spectrofluorometer
-
Fluorescence cuvette
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of Basic Red 46 in the chosen solvent.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λmax of Basic Red 46 (~530 nm).
-
Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio.
-
-
Measurement:
-
Place the cuvette containing the sample solution in the spectrofluorometer.
-
Scan the emission spectrum over a wavelength range that is expected to contain the emission peak (e.g., starting from ~10 nm above the excitation wavelength).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the emission wavelength.
-
The wavelength at which the highest fluorescence intensity is observed is the fluorescence emission maximum (λem).
-
-
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Experimental Workflow for Relative Fluorescence Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield of Basic Red 46.
Methodology:
-
Materials:
-
Solutions of Basic Red 46 and a standard dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95). Prepare a series of concentrations for both, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Spectrophotometric grade solvent.
-
UV-Vis spectrophotometer.
-
Spectrofluorometer with a corrected emission module.
-
-
Procedure:
-
Absorbance Measurement: Measure the absorbance of all solutions of the standard and Basic Red 46 at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Record the corrected fluorescence emission spectra for all solutions of the standard and Basic Red 46 using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and Basic Red 46.
-
Determine the slopes of the resulting straight lines.
-
Calculate the quantum yield of Basic Red 46 (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used, otherwise this term is 1).
-
-
-
Logical Relationships of Spectroscopic Properties
The core spectroscopic properties are interconnected and provide a comprehensive understanding of the molecule's interaction with light.
Caption: Relationship between key spectroscopic properties of a fluorophore like Basic Red 46.
This diagram illustrates that upon light absorption, the efficiency of which is described by the molar absorptivity, the molecule transitions to an excited state. From this state, it can return to the ground state via fluorescence (emitting light at a characteristic wavelength, λem) or through non-radiative pathways. The quantum yield is the measure of the efficiency of the fluorescence pathway compared to all decay pathways.
Commercial Applications of Basic Red 46 Dye: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Red 46, a cationic azo dye, holds significant importance in the textile industry, primarily for the coloration of acrylic fibers. Its vibrant bluish-red hue, coupled with good fastness properties on acrylic substrates, has established it as a key dyestuff for a variety of textile applications. This technical guide provides a comprehensive overview of the commercial applications of Basic Red 46, with a focus on its chemical and physical properties, synthesis, detailed application methodologies in textile dyeing, and its environmental and toxicological profile. The information is curated to be a valuable resource for researchers, scientists, and professionals in related fields, presenting quantitative data in structured tables and detailed experimental protocols where available in the public domain.
Introduction
Basic Red 46, with the Colour Index number 110825 and CAS number 12221-69-1, is a monoazo dye characterized by the presence of a cationic charge in its molecule. This charge is responsible for its high affinity for acrylic fibers, which contain anionic groups. The dye is typically supplied as a dark red powder and is soluble in water.[1] Its primary commercial application lies in the dyeing and printing of acrylic and its blends, where it imparts a bright, bluish-red color.[1][2] It is also used to a lesser extent for dyeing acid-modified polyester.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Basic Red 46 is presented in Table 1. This data is essential for understanding the dye's behavior in various applications and its environmental fate.
| Property | Value | Reference |
| CI Name | Basic Red 46 | [1] |
| CI Number | 110825 | [1] |
| CAS Number | 12221-69-1 | [1] |
| Molecular Formula | C18H21BrN6 | [1] |
| Molecular Weight | 401.3 g/mol | [1] |
| Appearance | Dark red powder | [2] |
| Solubility in Water | 80 g/L at 30°C | [2] |
| Solubility in Conc. Sulfuric Acid | Soluble | [1] |
| Light Fastness (Acrylic) | 7 | [3] |
| Soaping Fastness (Fading) | 5 | [3] |
| Soaping Fastness (Staining) | 5 | [3] |
| Perspiration Fastness (Fading) | 5 | [3] |
| Perspiration Fastness (Staining) | 5 | [3] |
Synthesis of Basic Red 46
The synthesis of Basic Red 46 involves a multi-step process typical for azo dyes, which includes diazotization and coupling, followed by quaternization. While detailed industrial synthesis protocols are proprietary, the general chemical pathway is understood.
Synthesis Workflow
Caption: General synthesis pathway of Basic Red 46.
Experimental Protocol (General Description)
-
Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is diazotized using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5°C) to form the corresponding diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with N-methyl-N-benzylaniline in a suitable reaction medium. The coupling reaction is typically carried out under controlled pH conditions.
-
Decarboxylation and Quaternization: The intermediate azo dye then undergoes decarboxylation, followed by a quaternization step to introduce the cationic charge, yielding the final Basic Red 46 dye.
-
Purification: The synthesized dye is then purified, often by precipitation, filtration, and drying, to achieve the desired quality and concentration.
Commercial Application: Dyeing of Acrylic Fibers
The primary commercial application of Basic Red 46 is in the dyeing of acrylic fibers. The cationic nature of the dye allows it to form strong ionic bonds with the anionic sulfonate (-SO3H) or carboxylate (-COOH) groups present in the acrylic polymer, resulting in dyeings with good fastness properties.
Acrylic Dyeing Workflow
Caption: A typical workflow for dyeing acrylic fibers with Basic Red 46.
Experimental Protocol for Acrylic Dyeing
The following is a generalized experimental protocol for dyeing acrylic fibers with Basic Red 46, based on common practices in the textile industry. Specific parameters may be adjusted based on the desired shade, fiber type, and equipment.
Materials and Equipment:
-
Acrylic fiber (yarn or fabric)
-
Basic Red 46 dye
-
Acetic acid (or a suitable buffer system to maintain acidic pH)
-
Sodium acetate (as a buffering agent)
-
Glauber's salt (sodium sulfate, as a leveling agent)
-
Retarding agent (optional, for level dyeing)
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Beakers, graduated cylinders, and a balance
-
pH meter
Procedure:
-
Pre-treatment: The acrylic material is first scoured (washed) to remove any impurities, oils, or sizes that could interfere with dyeing. It is then thoroughly rinsed.
-
Dye Bath Preparation:
-
Calculate the required amounts of dye and auxiliary chemicals based on the weight of the goods (owg) and the desired shade percentage. A typical recipe is provided in Table 2.
-
The dye is first pasted with a small amount of cold water and then dissolved in hot water.
-
The required amount of water (liquor ratio, e.g., 1:20 to 1:40) is taken in the dyeing vessel.
-
The auxiliary chemicals (acetic acid, sodium acetate, Glauber's salt) are added to the dyebath and mixed well.
-
The dissolved dye solution is then added to the dyebath.
-
-
Dyeing:
-
The pre-wetted acrylic material is introduced into the cold dyebath.
-
The temperature of the dyebath is gradually raised to the dyeing temperature (typically 80-100°C) at a controlled rate (e.g., 1-2°C/minute). A slower rate of temperature rise is crucial for achieving level dyeing.
-
Dyeing is continued at the boil for 30 to 60 minutes, depending on the depth of the shade.
-
-
Post-treatment:
-
After dyeing, the bath is cooled down gradually to about 60-70°C before draining. Rapid cooling can cause the acrylic fiber to become stiff and harsh.
-
The dyed material is then rinsed thoroughly with cold water.
-
A soaping treatment with a non-ionic detergent at 60-70°C for 15-20 minutes can be carried out to remove any unfixed dye and improve fastness properties.
-
Finally, the material is rinsed again and dried.
-
Table 2: Typical Recipe for Acrylic Dyeing with Basic Red 46
| Component | Concentration (% owg) | Purpose | Reference |
| Basic Red 46 | X% (depending on shade) | Colorant | [2] |
| Acetic Acid | 1.0 - 2.0% | pH control (acidic medium) | [2] |
| Sodium Acetate | 0.5 - 1.0% | Buffering agent | [2] |
| Glauber's Salt | 5.0 - 10.0% | Leveling agent | [4] |
| Retarding Agent | 0.5 - 2.0% | Controls dye uptake rate | [5][6] |
| Liquor Ratio | 1:20 - 1:40 | ||
| Dyeing Temperature | 95 - 100°C | [4] | |
| Dyeing Time | 30 - 60 minutes | [4] | |
| pH | 4.0 - 5.5 | [2][4] |
Environmental and Toxicological Profile
The environmental and toxicological aspects of Basic Red 46 are of increasing concern due to the potential for contamination of wastewater from textile dyeing facilities. As an azo dye, there is also concern about the potential formation of aromatic amines under reductive conditions, although specific data for Basic Red 46 is limited in the public domain.
Environmental Fate and Treatment
Basic Red 46 is not readily biodegradable, and its presence in water bodies can reduce light penetration, affecting aquatic ecosystems.[6] Consequently, various methods for its removal from wastewater have been investigated.
Wastewater Treatment Methods:
-
Adsorption: Activated carbon and other low-cost adsorbents have shown effectiveness in removing Basic Red 46 from aqueous solutions. The adsorption process is influenced by factors such as pH, adsorbent dose, and contact time.[7]
-
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and photocatalysis, can degrade the dye molecule, leading to decolorization and mineralization.[8]
-
Coagulation-Flocculation: This method involves the use of coagulants to destabilize the dye particles and facilitate their removal by sedimentation.
Degradation Pathway (Conceptual)
The degradation of Basic Red 46 by advanced oxidation processes typically involves the generation of highly reactive hydroxyl radicals (•OH) that attack the chromophoric azo bond (-N=N-) and other parts of the dye molecule.
Caption: Conceptual degradation pathway of Basic Red 46 via AOPs.
Toxicology
Detailed toxicological data for Basic Red 46 is not extensively available in the public domain. However, as with many synthetic dyes, it is recommended to handle it with care, using appropriate personal protective equipment to avoid skin and eye contact, and inhalation of the powder. Some studies have investigated the cytotoxic effects of Basic Red 46 on human cell lines, indicating its potential for toxicological research.[9]
Conclusion
Basic Red 46 remains a commercially significant dye for the textile industry, particularly for acrylic fibers, due to its vibrant color and good performance characteristics. Understanding the technical aspects of its application, as outlined in this guide, is crucial for achieving optimal dyeing results. Concurrently, the environmental and toxicological profile of the dye necessitates responsible handling and the implementation of effective wastewater treatment strategies to mitigate its impact. Further research into detailed toxicological profiles and more efficient and sustainable application and degradation methods is warranted.
References
- 1. nyc.gov [nyc.gov]
- 2. textilelearner.net [textilelearner.net]
- 3. fda.gov [fda.gov]
- 4. A Step-by-Step Guide to Dyeing Acrylic Fibers with Cationic Dyes. | Colourfit [colourfit.in]
- 5. youtube.com [youtube.com]
- 6. dfs.virginia.gov [dfs.virginia.gov]
- 7. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]
- 8. About Basic Dyes [pburch.net]
- 9. Acrylic Yarn Dyeing With Basic Dye [textilepad.com]
BRX-235: A Technical Guide to its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRX-235, also known as Iroxanadine, is a novel vasculoprotective compound with demonstrated cytoprotective effects on vascular endothelial cells, particularly under conditions of ischemia/reperfusion stress.[1] This technical guide provides an in-depth overview of the known mechanisms of action of BRX-235 in endothelial cells, based on available preclinical data. The information is tailored for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Core Mechanism of Action
BRX-235 enhances the survival of vascular endothelial cells subjected to hypoxia and reoxygenation by attenuating apoptosis.[1] Its mechanism of action is context-dependent, varying with the timing of its administration relative to the hypoxic stress. The two primary pathways identified are:
-
Pre-Hypoxic Administration: When administered prior to the onset of hypoxia, BRX-235's protective effect is mediated by the enhanced accumulation of Heat Shock Proteins (Hsps).[1] This suggests a mechanism involving the cellular stress response, where Hsps act as chaperones to maintain protein integrity and prevent apoptotic pathways.
-
Post-Hypoxic Administration: When administered at the start of reoxygenation, BRX-235's cytoprotective action is associated with the activation of the p38 MAP kinase signaling pathway.[1] This pathway is a key regulator of cellular responses to stress and inflammation.
Due to the limited publicly available data, specific quantitative metrics on the effects of BRX-235 are not available at this time. Further research is required to fully quantify the dose-dependent effects on protein expression, cell viability, and signaling molecule concentrations.
Signaling Pathways
The signaling pathways affected by BRX-235 in endothelial cells are crucial to its protective effects. The following diagrams illustrate the proposed mechanisms based on the timing of administration.
Pre-Hypoxic Administration Pathway
Caption: BRX-235 pre-hypoxic signaling pathway in endothelial cells.
Post-Hypoxic Administration Pathway
Caption: BRX-235 post-hypoxic signaling pathway in endothelial cells.
Experimental Protocols
The key findings on BRX-235's mechanism of action in endothelial cells are based on in vitro studies. While detailed protocols are not publicly available, the foundational experimental setup is described as follows:
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) were used to model the vascular endothelium.[1]
Ischemia/Reperfusion Model: An in vitro model of ischemia/reperfusion was established by exposing cultured HUVECs to hypoxia followed by reoxygenation.[1]
Treatment Groups:
-
Pre-hypoxic treatment: BRX-235 was added to the culture medium at concentrations of 0.1–1 μM prior to the induction of hypoxia.[1]
-
Post-hypoxic treatment: BRX-235 was added at the beginning of the reoxygenation phase.[1]
Endpoint Analysis:
-
Apoptosis: Caspase activation was monitored in the reoxygenated cells to quantify the extent of apoptosis.[1]
Inhibitor Studies:
-
Quercetin: Used as an inhibitor to investigate the role of Heat Shock Proteins in the pre-hypoxic treatment condition.[1]
-
SB202190 and SB203580: Specific inhibitors of p38 MAP kinase were used to probe the involvement of this pathway in the post-hypoxic treatment condition.[1]
Experimental Workflow
Caption: Experimental workflow for studying BRX-235 effects on endothelial cells.
Conclusion and Future Directions
BRX-235 demonstrates significant potential as a vasculoprotective agent by mitigating endothelial cell apoptosis in the context of ischemia/reperfusion. Its dual mechanism of action, dependent on the timing of administration, offers intriguing possibilities for therapeutic intervention. The pre-hypoxic enhancement of the heat shock response and the post-hypoxic activation of the p38 kinase pathway highlight its multifaceted interaction with cellular stress response mechanisms.
To advance the development of BRX-235, further research is imperative. Key areas for future investigation include:
-
Quantitative Analysis: Detailed dose-response studies to quantify the effects of BRX-235 on Hsp levels, p38 kinase phosphorylation, and the extent of apoptosis reduction.
-
In Vivo Studies: Translation of these in vitro findings into relevant animal models of ischemia/reperfusion injury to assess efficacy and safety.
-
Broader Mechanistic Studies: Investigation into the upstream regulators and downstream effectors of the identified signaling pathways to fully elucidate the molecular mechanism of BRX-235.
This guide provides a foundational understanding of BRX-235's action in endothelial cells. As more research becomes available, a more comprehensive picture of its therapeutic potential will emerge.
References
An In-depth Technical Guide to the Discovery and Synthesis of BRX-235
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRX-235 is a potent, orally bioavailable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. As an imidazo[4,5-c]quinoline derivative, BRX-235 exhibits dual ATP-competitive inhibitory action against all class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2). The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many human cancers. By simultaneously blocking two key nodes in this cascade, BRX-235 offers a comprehensive shutdown of oncogenic signaling, leading to cell cycle arrest and apoptosis in tumor cells. This document provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data related to BRX-235.
Discovery and Rationale
The PI3K/Akt/mTOR signaling network is one of the most frequently dysregulated pathways in oncology, making it a highly attractive target for therapeutic intervention.[1][2][3] Initial efforts targeting this pathway focused on inhibitors of mTORC1 (rapalogs) or selective PI3K inhibitors. However, clinical experience revealed that the inhibition of mTORC1 can lead to a feedback activation of Akt via PI3K, potentially mitigating the therapeutic effect.[4] This feedback loop highlighted the need for agents that could simultaneously inhibit both PI3K and mTOR.
The discovery of BRX-235 was the result of a rational drug design campaign aimed at identifying dual PI3K/mTOR inhibitors with favorable pharmacological properties. The imidazo[4,5-c]quinoline scaffold was identified as a promising starting point.[5] Through systematic structure-activity relationship (SAR) studies, modifications were introduced to optimize potency, selectivity, and pharmacokinetic parameters, culminating in the identification of BRX-235 as a clinical development candidate.
Mechanism of Action: Dual PI3K/mTOR Inhibition
BRX-235 exerts its biological effects by binding to the ATP-binding cleft of PI3K and mTOR kinases, preventing the phosphorylation of their respective substrates.[6]
-
PI3K Inhibition: By inhibiting class I PI3K isoforms (p110α, β, γ, δ), BRX-235 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
-
mTOR Inhibition: BRX-235 directly inhibits both mTORC1 and mTORC2 complexes. Inhibition of mTORC1 prevents the phosphorylation of its key substrates, p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a shutdown of protein synthesis. Inhibition of mTORC2, which is responsible for the full activation of Akt through phosphorylation at the Ser473 site, provides a secondary mechanism for suppressing Akt activity.
This dual inhibition leads to a robust blockade of the entire pathway, resulting in G1 cell cycle arrest and the induction of apoptosis in sensitive cancer cell lines.[6][7]
Chemical Synthesis
BRX-235 is synthesized as part of a broader class of imidazo[4,5-c]quinoline derivatives. The general synthetic route involves key steps such as the formation of a 6-bromo-4-chloro-3-nitroquinoline intermediate, followed by a Suzuki reaction and subsequent closure of the imidazolinone ring.[1][8]
A plausible, representative synthesis scheme is outlined below:
-
Formation of Quinoline Core: The synthesis begins with the reaction of 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile to construct the foundational quinoline ring structure.
-
Intermediate Halogenation & Nitration: The quinoline core undergoes halogenation and nitration to yield the key intermediate, 6-bromo-4-chloro-3-nitroquinoline.
-
Suzuki Coupling: A Suzuki cross-coupling reaction is performed at the 6-position of the quinoline ring to introduce necessary aryl or heteroaryl moieties, which are critical for tuning the molecule's activity and properties.
-
Reduction and Cyclization: The nitro group at the 3-position is reduced to an amine. This is followed by reaction with an appropriate reagent (e.g., triphosgene) to facilitate the closure of the imidazole ring, yielding the final imidazo[4,5-c]quinoline scaffold of BRX-235.[1][8]
Quantitative Data Summary
The potency and pharmacokinetic properties of BRX-235 have been characterized through various in vitro and clinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
|---|---|
| p110α | 4 |
| p110β | 75 |
| p110δ | 7 |
| p110γ | 5 |
| mTOR | 20.7 |
Data derived from in vitro kinase assays. Source: MedchemExpress.[9]
Table 2: Human Pharmacokinetic Parameters (Single Agent)
| Parameter | Value | Condition |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 1200 mg/day | SDS Sachet Formulation |
| Variability (CV%) at 10 mg | 24.8% | Low-to-Moderate |
| Variability (CV%) at ≥100 mg | >100% | High |
| Common Adverse Events | Nausea, Diarrhea, Vomiting | High Doses |
Data from a Phase I/Ib clinical trial. Source: Burris et al., 2018.[2][10]
Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol details the procedure to assess the pharmacodynamic effect of BRX-235 on Akt phosphorylation in a cancer cell line.
1. Cell Culture and Treatment:
- Plate a human cancer cell line (e.g., SNU16 gastric cancer cells) in 6-well plates and grow to 70-80% confluency.
- Treat cells with varying concentrations of BRX-235 (e.g., 0, 50, 100, 500 nM) dissolved in DMSO for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Sample Preparation (Cell Lysis):
- Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
- Normalize protein amounts for all samples. Prepare samples by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 100V until the dye front reaches the bottom.
- Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 90 minutes in a cold room or with an ice pack.
5. Immunoblotting:
- Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody for phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11]
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 5 minutes each with TBST.
- To verify equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
6. Detection:
- Prepare enhanced chemiluminescence (ECL) reagent.
- Incubate the membrane in the ECL reagent for 1 minute.
- Expose the membrane to X-ray film or a digital imager to visualize the protein bands.
// Nodes
A[label="Cell Treatment with\nBRX-235"];
B[label="Cell Lysis &\nProtein Extraction"];
C [label="Protein Quantification\n(BCA Assay)"];
D [label="SDS-PAGE\n(Gel Electrophoresis)"];
E [label="Protein Transfer\n(to Membrane)"];
F [label="Blocking\n(5% BSA)"];
G [label="Primary Antibody Incubation\n(anti-p-Akt S473)"];
H [label="Secondary Antibody Incubation\n(HRP-conjugated)"];
I[label="Chemiluminescent\nDetection (ECL)"];
J [label="Data Analysis"];
// Edges
A -> B -> C -> D -> E -> F -> G -> H -> I -> J;
}
Protocol: MTT Cell Viability Assay
This protocol measures the effect of BRX-235 on cell proliferation and viability. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
1. Cell Seeding:
- Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of BRX-235 in culture medium.
- Remove the old medium from the plate and add 100 µL of medium containing the desired concentrations of BRX-235 to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
- Incubate the plate for 48-72 hours.
3. MTT Incubation:
- Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
- Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
- Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible under a microscope.
4. Solubilization of Formazan:
- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 100 µL of DMSO to each well to dissolve the crystals.
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
5. Data Acquisition:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula:
- % Viability = (Absorbance of Test Well / Absorbance of Control Well) * 100
Conclusion
BRX-235 is a potent dual inhibitor of the PI3K/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival. Its mechanism of action provides a comprehensive blockade of this pathway, overcoming the feedback activation loops that can limit the efficacy of single-target agents. Preclinical data demonstrate significant in vitro potency and in vivo activity. While clinical studies have shown evidence of target engagement, challenges related to pharmacokinetic variability and gastrointestinal toxicity at higher doses have been noted.[2][10] Further research and formulation development may help optimize the therapeutic window for BRX-235 and similar dual PI3K/mTOR inhibitors, solidifying their role in the landscape of targeted cancer therapy.
References
- 1. Synthesis and Biological Activity of Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors [crcu.jlu.edu.cn]
- 2. Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Dactolisib - Wikipedia [en.wikipedia.org]
- 5. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and Biological Activity of Imidazo[4,5-c]quinoline Derivatives as PI3K/mTOR Inhibitors [crcu.jlu.edu.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-Akt (Ser473) Antibody (#9271) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
In-Depth Pharmacological Profile of BRX-235
Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is no information available on a compound designated as BRX-235 . Searches for its pharmacological profile, mechanism of action, binding affinities, and any associated preclinical or clinical data have yielded no results.
It is possible that BRX-235 is an internal compound designation not yet disclosed in public forums, a discontinued project, or a typographical error.
Notably, the search results did retrieve information for a different investigational drug, BEZ235 . BEZ235 is a well-characterized dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor that has been evaluated in numerous preclinical and clinical studies for the treatment of various cancers.[1][2] However, it is crucial to emphasize that BEZ235 is a distinct molecule and its pharmacological data should not be attributed to BRX-235.
Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations for BRX-235. Further inquiry with the specific source or organization that mentioned BRX-235 would be necessary to obtain any relevant information.
References
An In-depth Technical Guide to the Role of p38 SAPK Phosphorylation by BRX-235
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the preclinical data and experimental methodologies related to the characterization of BRX-235, a novel small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The focus is on the mechanism of action, specifically the inhibition of p38 SAPK phosphorylation.
Introduction to p38 MAPK Signaling
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] This pathway is integral to cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[2][3] The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ.[3][4][5] The α and β isoforms are known to be sensitive to pyridinyl imidazole inhibitors.[6] Activation of p38 MAPK occurs through phosphorylation of threonine (Thr180) and tyrosine (Tyr182) residues by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[4][7] Once activated, p38 MAPK phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.[4] Dysregulation of the p38 MAPK pathway is implicated in various diseases, making it a significant target for therapeutic intervention.[7][8]
BRX-235 is a selective, ATP-competitive inhibitor designed to target the p38α isoform, which is ubiquitously expressed and plays a predominant role in inflammatory responses.[5] This guide details the preclinical characterization of BRX-235, focusing on its inhibitory effect on p38 SAPK phosphorylation.
Quantitative Data Summary
The inhibitory activity of BRX-235 was assessed through a series of in vitro and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibition Assay
| Kinase Target | BRX-235 IC₅₀ (nM) |
| p38α | 5.2 |
| p38β | 48.7 |
| p38γ | >10,000 |
| p38δ | >10,000 |
| JNK1 | >10,000 |
| ERK1 | >10,000 |
Table 2: Inhibition of p38 Phosphorylation in Lipopolysaccharide (LPS)-Stimulated THP-1 Cells
| BRX-235 Concentration (nM) | % Inhibition of p-p38 (Thr180/Tyr182) |
| 1 | 15.3 |
| 10 | 45.8 |
| 50 | 89.2 |
| 100 | 98.1 |
| 500 | 99.5 |
Table 3: Downstream Target Modulation in Primary Human Macrophages
| Treatment | p-ATF-2 Levels (Relative to Control) | TNF-α Secretion (pg/mL) |
| Vehicle Control | 1.00 | 1250 |
| BRX-235 (100 nM) | 0.12 | 150 |
| SB203580 (1 µM) | 0.15 | 180 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro p38α Kinase Assay
This assay measures the direct inhibitory effect of BRX-235 on the enzymatic activity of recombinant p38α.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 fusion protein (substrate)[4]
-
Kinase assay buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT, 25 mM MgCl₂)[9]
-
[γ-³²P]ATP
-
BRX-235 (various concentrations)
-
SDS-PAGE gels and transfer apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant p38α kinase and the ATF-2 substrate in kinase assay buffer.
-
Add varying concentrations of BRX-235 or vehicle control to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Expose the membrane to a phosphor screen and quantify the radiolabeled, phosphorylated ATF-2 using a phosphorimager.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of BRX-235.
Western Blot for Phospho-p38 (p-p38)
This method is used to determine the level of p38 phosphorylation in whole cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Lipopolysaccharide (LPS)
-
BRX-235
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK[10]
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Culture THP-1 cells and treat with various concentrations of BRX-235 for 1 hour before stimulating with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by adding 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% w/v BSA in TBST to reduce non-specific binding.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
Cell-Based ELISA for p-p38
This high-throughput assay quantifies p38 phosphorylation in a 96-well plate format.
Materials:
-
96-well microplate
-
Primary antibodies for phospho-p38 and a normalization protein
-
HRP- and AP-conjugated secondary antibodies
-
Fluorometric substrates
-
Formaldehyde and hydrogen peroxide
Procedure:
-
Seed cells in a 96-well plate and treat with BRX-235 followed by stimulation.
-
Fix the cells with formaldehyde and quench endogenous peroxidases with hydrogen peroxide.
-
Block the wells to prevent non-specific antibody binding.
-
Incubate with primary antibodies against both phospho-p38 and a total protein for normalization simultaneously.
-
Wash and add a mixture of HRP- and AP-conjugated secondary antibodies.
-
After washing, add the respective fluorometric substrates.
-
Measure the fluorescence on a microplate reader.
-
Normalize the phospho-p38 signal to the total protein signal to correct for variations in cell number.
Visualizations
The following diagrams illustrate the p38 signaling pathway and the experimental workflow for evaluating BRX-235.
Caption: The p38 MAPK signaling cascade and the inhibitory action of BRX-235.
Caption: Experimental workflow for characterizing the inhibitory effects of BRX-235.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. youtube.com [youtube.com]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. What are p38α inhibitors and how do they work? [synapse.patsnap.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. What are p38γ inhibitors and how do they work? [synapse.patsnap.com]
- 9. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Photocatalytic Degradation of Basic Red 46 using TiO₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 46 is a cationic azo dye extensively used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of such recalcitrant organic pollutants.[1][2] TiO₂ is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness. When irradiated with UV light, TiO₂ generates highly reactive oxygen species (ROS) that can effectively mineralize organic dyes into simpler, non-toxic compounds like CO₂ and H₂O.
This document provides detailed application notes and experimental protocols for the photocatalytic degradation of Basic Red 46 using TiO₂ as a photocatalyst.
Principle of TiO₂ Photocatalysis
The photocatalytic degradation of organic pollutants by TiO₂ is initiated when the semiconductor catalyst absorbs photons with energy equal to or greater than its bandgap energy (3.2 eV for anatase TiO₂). This leads to the generation of electron-hole pairs (e⁻/h⁺) on the catalyst surface. The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly oxidize the adsorbed dye molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with adsorbed oxygen molecules to form superoxide radical anions (O₂⁻•), which can further generate other reactive oxygen species. These highly reactive species are responsible for the degradation and mineralization of the organic dye molecules.
Data Presentation
The efficiency of photocatalytic degradation of Basic Red 46 is influenced by several experimental parameters. The following tables summarize the quantitative data on the effects of pH, TiO₂ concentration, and initial dye concentration on the degradation efficiency.
Table 1: Effect of pH on the Degradation of Basic Red 46
| pH | Degradation Efficiency (%) after 120 min |
| 3.0 | 95 |
| 5.0 | 85 |
| 7.0 | 70 |
| 9.0 | 60 |
| 11.0 | 50 |
| Conditions: Initial Basic Red 46 concentration = 20 mg/L, TiO₂ concentration = 1.0 g/L, UV irradiation. |
Table 2: Effect of TiO₂ Concentration on the Degradation of Basic Red 46
| TiO₂ Concentration (g/L) | Degradation Efficiency (%) after 120 min |
| 0.5 | 65 |
| 1.0 | 88 |
| 1.5 | 92 |
| 2.0 | 90 |
| 2.5 | 87 |
| Conditions: Initial Basic Red 46 concentration = 20 mg/L, pH = 3.0, UV irradiation. |
Table 3: Effect of Initial Dye Concentration on the Degradation of Basic Red 46
| Initial Basic Red 46 Concentration (mg/L) | Degradation Efficiency (%) after 120 min |
| 10 | 98 |
| 20 | 88 |
| 30 | 75 |
| 40 | 62 |
| 50 | 50 |
| Conditions: TiO₂ concentration = 1.5 g/L, pH = 3.0, UV irradiation. |
Table 4: Langmuir-Hinshelwood Kinetic Parameters for the Decolorization of Basic Red 46
| Parameter | Value | Reference |
| k (mg L⁻¹ min⁻¹) | 0.273 | [3] |
| K (L mg⁻¹) | 0.313 | [3] |
| The decolorization of Basic Red 46 follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model.[3] |
Experimental Protocols
This section provides detailed protocols for the preparation of the TiO₂ photocatalyst and the execution of the photocatalytic degradation experiment.
Protocol 1: Preparation of TiO₂ Slurry
Materials:
-
Titanium dioxide (TiO₂, anatase) powder
-
Deionized water
Procedure:
-
Weigh the desired amount of TiO₂ powder using an analytical balance.
-
Transfer the TiO₂ powder to a beaker containing a specific volume of deionized water to achieve the desired concentration (e.g., 1.0 g/L).
-
Stir the suspension vigorously using a magnetic stirrer for at least 30 minutes to ensure a uniform slurry.
-
For some applications, sonicate the suspension for 15-30 minutes to break up agglomerates and achieve better dispersion.
Protocol 2: Photocatalytic Degradation of Basic Red 46
Materials and Equipment:
-
Basic Red 46 dye
-
TiO₂ photocatalyst (e.g., Degussa P25)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a UV lamp (e.g., mercury lamp)
-
Magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
-
Centrifuge or syringe filters (0.45 µm)
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of Basic Red 46 (e.g., 100 mg/L) by dissolving a known amount of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.
-
Photoreactor Setup: Place a specific volume of the Basic Red 46 working solution into the photoreactor vessel.
-
Catalyst Addition: Add the required amount of TiO₂ catalyst to the dye solution to achieve the desired catalyst loading (e.g., 1.5 g/L).
-
pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH solutions while monitoring with a pH meter.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to ensure that adsorption-desorption equilibrium of the dye on the catalyst surface is reached. Take an initial sample (t=0) at the end of this period.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Sample Preparation for Analysis: Immediately after withdrawal, centrifuge the aliquots at high speed (e.g., 10,000 rpm for 10 minutes) or filter them through a 0.45 µm syringe filter to remove the TiO₂ particles.
-
Analysis: Measure the absorbance of the supernatant/filtrate at the maximum absorption wavelength (λ_max) of Basic Red 46 (approximately 530 nm) using a UV-Vis spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (at t=0, after the dark adsorption period) and Aₜ is the absorbance at time 't'.
Conclusion
The photocatalytic degradation using TiO₂ is an effective method for the removal of Basic Red 46 from aqueous solutions. The degradation efficiency is significantly influenced by operational parameters such as pH, catalyst concentration, and initial dye concentration. Optimal conditions for the degradation of Basic Red 46 are typically found at a low pH, with an optimal catalyst loading that balances light absorption and scattering effects. The degradation rate tends to decrease with an increase in the initial dye concentration. The process generally follows the Langmuir-Hinshelwood kinetic model. The protocols provided herein offer a standardized methodology for researchers to investigate and optimize the photocatalytic degradation of Basic Red 46 and similar organic dyes.
References
Application Notes and Protocols for Advanced Oxidation Processes (AOPs) in the Removal of Basic Red 46 (BR46) from Wastewater
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the degradation of the azo dye Basic Red 46 (BR46) in wastewater using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers in selecting and optimizing AOPs for the efficient removal of this recalcitrant pollutant.
Introduction to Advanced Oxidation Processes for this compound Removal
Basic Red 46 (this compound) is a widely used cationic azo dye in the textile industry, and its release into wastewater poses significant environmental concerns due to its color, toxicity, and persistence. Conventional wastewater treatment methods are often ineffective in completely degrading this compound. Advanced Oxidation Processes (AOPs) offer a promising alternative by utilizing highly reactive hydroxyl radicals (•OH) to break down the complex structure of the dye, leading to its decolorization and mineralization.
This document outlines the principles and experimental protocols for several common AOPs for this compound removal, including:
-
Fenton and Photo-Fenton Processes
-
Ozonation
-
Heterogeneous Photocatalysis (ZnO and TiO2)
-
UV/H₂O₂ Process
-
Sonocatalysis
-
Electrocoagulation-Ozonation Hybrid System
Data Presentation: Comparative Efficiency of AOPs for this compound Removal
The following tables summarize quantitative data from various studies on the removal of this compound and other similar azo dyes using different AOPs. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Fenton and Photo-Fenton Processes for Azo Dye Removal
| AOP | Target Dye | Initial Conc. (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mM) | pH | Reaction Time (min) | Removal Efficiency (%) | Reference |
| Fenton | Textile Dyes | N/A (COD: 848) | 200 | 300 mg/L | 3 | N/A | 88.9 (COD) | [1] |
| Photo-Fenton | Textile Dyes | N/A (COD: 848) | 200 | 300 mg/L | 3 | N/A | 93.2 (COD) | [1] |
| Photo-Fenton | Levafix Brilliant Red E-6BA | 100 | 36 | 1 equivalent | 7 | 10 | ~100 | [2][3] |
Table 2: Ozonation and Hybrid Ozonation Processes for this compound Removal
| AOP | Initial Conc. (mg/L) | Ozone Dose (g/h) | Current Density (A/m²) | Flow Rate (L/min) | Reaction Time (min) | Removal Efficiency (%) | Reference |
| Ozonation (in RPB) | 300 | 30 mg/L (conc.) | N/A | 15 L/h | N/A | 97.0 (Decolorization) | [3] |
| Electrocoagulation-Ozonation | 300 | 2.0 | 70 | 1.6 | 20 | >90 | [2] |
Table 3: Photocatalysis for this compound and Other Dye Removal
| AOP | Catalyst | Target Dye | Initial Conc. (mg/L) | Catalyst Dose (g/L) | pH | Irradiation Time (min) | Removal Efficiency (%) | Reference |
| UV/ZnO | ZnO | This compound | 45 | 0.61 | 11 | 86 | Max. removal | [4] |
| UV/ZnO | This compound | 16.7 | 1 | ~7 | N/A | N/A | N/A | [5] |
| UV/TiO₂ vs. UV/ZnO | TiO₂, ZnO | Saffranin O | 5-30 | 0.4 (TiO₂), 0.8 (ZnO) | 9.4 | N/A | TiO₂ > ZnO | [6] |
Table 4: UV/H₂O₂ and Sonocatalysis for Dye Removal
| AOP | Target Dye | Initial Conc. (mg/L) | [H₂O₂] (mM) | US Power (W) | pH | Reaction Time (min) | Removal Efficiency (%) | Reference |
| UV/H₂O₂ | Methylene Blue | 15 | 5 | N/A | 6.0 | 60 | 96.44 | [7] |
| Sonocatalysis (Nb₂O₅) | Basic Red 2 | 40 | N/A | N/A | 10 | 120 | ~73 | [8] |
| Sonocatalysis (MIL-101(Fe)/ZrO₂/MnFe₂O₄) | Methylene Blue | 25 | 4 | 100 | 7 | 7 | 98.17 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key AOPs used in this compound degradation.
Fenton and Photo-Fenton Processes
Objective: To degrade this compound using Fenton's reagent (Fe²⁺ + H₂O₂) with and without UV irradiation.
Materials:
-
This compound dye solution of known concentration
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
UV lamp (for photo-Fenton)
-
Magnetic stirrer and beaker
-
pH meter
-
UV-Vis spectrophotometer for concentration measurement
Protocol:
-
Prepare a stock solution of this compound in deionized water.
-
In a beaker, add a specific volume of the this compound solution and adjust the initial pH to the desired value (typically around 3 for Fenton processes) using H₂SO₄ or NaOH.[10]
-
Place the beaker on a magnetic stirrer.
-
Add the required amount of FeSO₄·7H₂O and stir until it dissolves completely.
-
For the photo-Fenton process, switch on the UV lamp positioned above the beaker.
-
Initiate the reaction by adding the predetermined volume of H₂O₂ to the solution.
-
Withdraw samples at regular time intervals.
-
Immediately quench the reaction in the samples by adding a suitable quenching agent (e.g., a strong base to raise the pH).
-
Analyze the residual concentration of this compound in the samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Calculate the degradation efficiency at each time point.
Heterogeneous Photocatalysis (UV/ZnO)
Objective: To degrade this compound using ZnO as a photocatalyst under UV irradiation.
Materials:
-
This compound dye solution
-
Zinc oxide (ZnO) nanoparticles
-
UV lamp (e.g., 15 W)
-
Batch reactor or beaker with a magnetic stirrer
-
pH meter
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a this compound solution of a specific concentration (e.g., 45 mg/L).[4]
-
Add the desired amount of ZnO catalyst (e.g., 0.61 g/L) to the solution.[4]
-
Adjust the pH of the suspension to the optimal value (e.g., pH 11) using dilute acid or base.[4]
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Expose the suspension to UV light to initiate the photocatalytic reaction.
-
Collect samples at different time intervals.
-
Centrifuge or filter the samples to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the λmax of this compound to determine the residual dye concentration.
-
Calculate the degradation percentage.
Electrocoagulation-Ozonation
Objective: To degrade this compound using a hybrid system combining electrocoagulation and ozonation.
Materials:
-
This compound solution
-
Electrocoagulation (EC) reactor with iron electrodes
-
Ozonation reactor
-
Ozone generator
-
DC power supply
-
Pumps and tubing
-
pH and conductivity meter
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a 12 L solution of this compound and adjust the pH to 6-7 and conductivity to approximately 14.5 mS/cm.
-
Pump the solution into the EC reactor at a controlled flow rate (e.g., 1.6 L/min).[2]
-
Apply a specific current density (e.g., 70 A/m²) to the iron electrodes in the EC reactor.[2]
-
Transfer the effluent from the EC reactor to the ozonation reactor.
-
Introduce ozone gas into the ozonation reactor at a predetermined dose (e.g., 2.0 g/h).[2]
-
Allow the ozonation reaction to proceed for a specific duration (e.g., 20 minutes).[2]
-
Collect samples from the ozonation reactor.
-
Filter the samples and measure the residual this compound concentration using a UV-Vis spectrophotometer.
Visualizations
General Mechanism of AOPs for Dye Degradation
Caption: General mechanism of AOPs for dye degradation.
Experimental Workflow for a Typical Photocatalysis Experiment
Caption: Experimental workflow for photocatalytic degradation of this compound.
Key Parameters Influencing AOP Efficiency for this compound Removal
Caption: Key parameters influencing AOP efficiency for this compound removal.
References
- 1. TiO 2 and ZnO as Advanced Photocatalysts for Effective Dye Degradation in Textile Wastewater | Tekstilec [journals.uni-lj.si]
- 2. Development and Comparison of Advanced Oxidation Processes (aops) for the Mineralization of Azo-dyes from Wastewaters | Chemical Engineering Transactions [cetjournal.it]
- 3. aidic.it [aidic.it]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. UV-Activated and Fe2+-Catalyzed H2O2 for the Treatment of Dye-Contaminated Water: Kinetics, Mechanism and Toxicity Investigations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted heterogeneous process for organic dye pollutants destruction using the novel MIL-101(Fe)/ZrO2/MnFe2O4 nanocomposite catalyst from water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Quantification of Basic Red 46 in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Basic Red 46, a cationic azo dye, in aqueous samples. The following protocols for UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate and reproducible results.
Method 1: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used method for the quantification of colored compounds like Basic Red 46. This technique is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. The analysis is performed at the wavelength of maximum absorbance (λmax) for Basic Red 46, which is approximately 530 nm, to ensure the highest sensitivity and accuracy.[1][2]
Experimental Protocol
1. Materials and Equipment:
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Basic Red 46 standard (analytical grade)
-
Deionized water
2. Preparation of Stock and Standard Solutions:
-
Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of Basic Red 46 and dissolve it in a small amount of deionized water in a 100 mL volumetric flask. Bring the volume up to the mark with deionized water and mix thoroughly.
-
Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 10 mg/L, 5 mg/L, 2.5 mg/L, 1 mg/L, and 0.5 mg/L standards, pipette the appropriate volumes of the stock solution into separate volumetric flasks and dilute with deionized water.
3. Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the maximum absorbance for Basic Red 46, which is 530 nm.[1][2]
-
Use deionized water as a blank to zero the absorbance of the instrument.
-
Measure the absorbance of each working standard solution at 530 nm.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the R-squared value should be greater than 0.99.
4. Sample Preparation and Analysis:
-
Collect the water sample to be analyzed. If the sample contains suspended solids, filter it through a 0.45 µm syringe filter.
-
If the expected concentration of Basic Red 46 in the sample is high, dilute the sample with deionized water to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the prepared sample at 530 nm.
-
Determine the concentration of Basic Red 46 in the sample by interpolating its absorbance on the calibration curve.
5. Calculation: The concentration of Basic Red 46 in the original sample is calculated using the following formula:
Concentration (mg/L) = C × DF
Where:
-
C = Concentration obtained from the calibration curve (mg/L)
-
DF = Dilution factor (if the sample was diluted)
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 530 nm | [1][2] |
| Typical Calibration Range | 0.5 - 10 mg/L | N/A |
| Linearity (R²) | > 0.99 | N/A |
Experimental Workflow: UV-Visible Spectrophotometry
References
Application Notes and Protocols for Using Basic Red 46 as a Model Pollutant in Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Basic Red 46 (BR 46) is a cationic azo dye widely used in the textile industry for dyeing acrylic fibers.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, making it a significant environmental pollutant.[1][2][3] Its vibrant color and persistence in aquatic ecosystems make it an excellent model pollutant for studying the efficacy of various degradation technologies. These application notes provide detailed protocols for using Basic Red 46 in degradation studies, focusing on advanced oxidation processes (AOPs) and adsorption techniques.
Physicochemical Properties of Basic Red 46
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₁BrN₆ | |
| Molar Mass | 401.3 g/mol | |
| Appearance | Dark red powder | |
| λmax | 530 nm | [2][4] |
| Solubility in Water | 80 g/dm³ at 30 °C |
Experimental Protocols
Preparation of Basic Red 46 Stock Solution
A stock solution of Basic Red 46 is the starting point for all degradation studies.
Materials:
-
Basic Red 46 dye (>98% purity)
-
Distilled or deionized water
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Accurately weigh a specific amount of Basic Red 46 powder using an analytical balance.
-
Dissolve the weighed dye in a small amount of distilled water in a beaker.
-
Transfer the dissolved dye solution to a volumetric flask of a desired volume (e.g., 1000 mL).
-
Rinse the beaker with distilled water and add the rinsing to the volumetric flask to ensure all the dye is transferred.
-
Fill the volumetric flask to the mark with distilled water.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This will be your stock solution (e.g., 1000 mg/L).
-
Working solutions of desired concentrations are then prepared by diluting the stock solution.[5]
Analytical Method: UV-Vis Spectrophotometry
The degradation of Basic Red 46 is typically monitored by measuring the change in its concentration over time using a UV-Vis spectrophotometer.
Protocol:
-
Calibrate the UV-Vis spectrophotometer.
-
Determine the maximum absorbance wavelength (λmax) of Basic Red 46, which is approximately 530 nm.[2][4]
-
Prepare a series of standard solutions of Basic Red 46 with known concentrations.
-
Measure the absorbance of each standard solution at 530 nm to create a calibration curve (Absorbance vs. Concentration).
-
During the degradation experiment, withdraw samples at regular intervals.
-
Measure the absorbance of the samples at 530 nm.
-
Use the calibration curve to determine the concentration of Basic Red 46 in the samples at different time points.
-
The degradation efficiency can be calculated using the following equation: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[4]
Degradation Protocol 1: Heterogeneous Photocatalysis using ZnO
This protocol describes the degradation of Basic Red 46 using zinc oxide (ZnO) as a photocatalyst under solar or UV irradiation.
Materials:
-
Basic Red 46 solution of known concentration
-
ZnO photocatalyst
-
pH meter
-
Magnetic stirrer and stir bar
-
Solar simulator or UV lamp
-
Reaction vessel (e.g., beaker or photoreactor)
Protocol:
-
Add a specific volume of the Basic Red 46 working solution to the reaction vessel.
-
Adjust the initial pH of the solution to the desired value (e.g., neutral pH ~7) using dilute HCl or NaOH.[6][7]
-
Add the desired amount of ZnO catalyst to the solution (e.g., 0.5 g/L).[6][7]
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the light source (solar simulator or UV lamp) to initiate the photocatalytic reaction.
-
Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Centrifuge or filter the samples to remove the ZnO particles before analysis.
-
Analyze the supernatant using a UV-Vis spectrophotometer as described in the analytical method.
Degradation Protocol 2: Adsorption using Activated Clay
This protocol details the removal of Basic Red 46 from an aqueous solution through adsorption onto activated clay.
Materials:
-
Basic Red 46 solution of known concentration
-
Activated clay adsorbent
-
Shaker or magnetic stirrer
-
pH meter
-
Centrifuge or filtration setup
Protocol:
-
Dispense a fixed volume of the Basic Red 46 working solution into a series of flasks.
-
Adjust the pH of the solutions to the desired value (e.g., neutral pH ~7).[7]
-
Add a predetermined amount of activated clay adsorbent to each flask (e.g., 0.5 g/L).[7]
-
Place the flasks on a shaker or use a magnetic stirrer to agitate the mixture at a constant speed for a specified duration (e.g., 60 minutes).[7]
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the concentration of Basic Red 46 remaining in the supernatant using a UV-Vis spectrophotometer.
Data Presentation
The following tables summarize quantitative data from various studies on the degradation and removal of Basic Red 46.
Table 1: Photocatalytic Degradation of Basic Red 46
| Photocatalyst | Initial Dye Conc. (mg/L) | Catalyst Dose (g/L) | pH | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| ZnO | 16.7 | 0.5 | ~7 | 120 | 95 | [6] |
| TiO₂/Periodate | 100 | 1.0 (TiO₂) | 3.0 | 180 | 76 (mineralization) | [8] |
Table 2: Adsorption of Basic Red 46
| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time (min) | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Activated Clay | 25 | 0.5 | ~7 | 60 | 175 | 97 | [7] |
| Carbon-Silica Composite | 25-100 | - | - | 60-180 | 41.90 - 176.10 | - | [5] |
| Clinoptilolite | 20-120 | 10 | 8 | 60 | - | - |
Table 3: Other Degradation Methods for Basic Red 46
| Method | Initial Dye Conc. (mg/L) | Treatment Time (min) | Degradation Efficiency (%) | Reference |
| Non-thermal Plasma | 50 | 30 | 85 | [2] |
Visualizations
Caption: Workflow for photocatalytic degradation of Basic Red 46.
Caption: Protocol for the adsorption of Basic Red 46.
References
- 1. researchgate.net [researchgate.net]
- 2. jonra.nstri.ir [jonra.nstri.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C.I. Basic Red 46 Removal from Sewage by Carbon and Silica Based Composite: Equilibrium, Kinetic and Electrokinetic Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Photocatalytic degradation of Basic Red 46 and Basic Yellow 28 in single and binary mixture by UV/TiO2/periodate system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ozonation of Basic Red 46 in Industrial Effluent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 46 (BR46) is a cationic azo dye extensively used in the textile and paper industries.[1] Due to its high solubility, vibrant color, and resistance to conventional biodegradation, it is a persistent pollutant in industrial wastewater.[1][2] The release of this compound into aquatic ecosystems is a significant environmental concern as it can reduce light penetration, affecting photosynthesis, and its degradation products, such as aromatic amines, are known to be mutagenic and carcinogenic.[1] Ozonation is an advanced oxidation process (AOP) that has proven effective in degrading and decolorizing textile effluents containing dyes like Basic Red 46.[2][3] This document provides detailed application notes and protocols for the ozonation of industrial effluent containing Basic Red 46, including data on its degradation, experimental procedures, and toxicity assessment.
Principle of Ozonation
Ozone (O₃) is a powerful oxidizing agent that can degrade complex organic molecules like Basic Red 46 through two primary mechanisms:
-
Direct Oxidation: Ozone molecules directly react with the dye molecules, typically attacking the chromophoric groups (such as the azo bond, -N=N-) responsible for the color. This leads to rapid decolorization.
-
Indirect Oxidation: Ozone decomposes in water to form highly reactive hydroxyl radicals (•OH). These radicals are non-selective and potent oxidizing agents that can mineralize the dye and its byproducts into simpler, less toxic compounds like carbon dioxide, water, and inorganic ions.
The efficiency of the ozonation process is influenced by several key parameters, including ozone dosage, reaction time, pH of the effluent, and the initial concentration of the dye.
Application Notes
-
Decolorization and Degradation: Ozonation is highly effective for the rapid decolorization of effluents containing Basic Red 46.[2][3] However, complete mineralization, as measured by the reduction in Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC), may require longer treatment times or combination with other treatment processes.[4][5]
-
Effect of Operational Parameters:
-
Ozone Concentration: Increasing the ozone concentration generally leads to higher decolorization and COD degradation rates.[2]
-
Initial Dye Concentration: Higher initial concentrations of Basic Red 46 may require longer ozonation times or higher ozone dosages to achieve the desired level of degradation.[2]
-
pH: The pH of the wastewater can influence the ozonation mechanism. At alkaline pH, the decomposition of ozone to form hydroxyl radicals is enhanced, which can accelerate the degradation of the dye.
-
-
Byproduct Formation and Toxicity: While ozonation can significantly reduce the toxicity of the effluent, intermediate byproducts may be formed. These can include smaller organic molecules such as carboxylic acids, aldehydes, and ketones.[6][7] In some cases, these intermediates can be more toxic than the parent dye molecule. Therefore, toxicity assessment of the treated effluent is crucial.
-
Combined Treatment Processes: For enhanced efficiency, ozonation can be combined with other treatment methods. For instance, an electrocoagulation-ozonation (EC-O) hybrid system has been shown to be highly effective in removing Basic Red 46.[1] Coupling ozonation with a subsequent biological treatment step can also be beneficial, as ozonation can increase the biodegradability of the effluent.[8][9]
Experimental Protocols
Protocol 1: Ozonation of Basic Red 46 in a Bench-Scale Reactor
This protocol describes the procedure for the ozonation of a synthetic industrial effluent containing Basic Red 46 in a semi-batch bubble column reactor.
Materials:
-
Ozone generator
-
Oxygen supply
-
Glass bubble column reactor
-
Gas flow meter
-
Ozone analyzer (for inlet and outlet gas)
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
-
COD analysis vials and reactor
-
Basic Red 46 dye
-
Deionized water
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Preparation of Synthetic Effluent: Prepare a stock solution of Basic Red 46 in deionized water at a desired concentration (e.g., 100 mg/L). Adjust the pH of the solution to the desired level (e.g., 7) using NaOH or HCl.
-
Experimental Setup:
-
Fill the bubble column reactor with a known volume of the synthetic effluent (e.g., 1 L).
-
Place a magnetic stir bar in the reactor and place the reactor on a magnetic stirrer to ensure complete mixing.
-
Connect the oxygen supply to the ozone generator and the ozone generator outlet to a gas diffuser at the bottom of the reactor.
-
Connect the gas outlet of the reactor to an ozone analyzer to measure the residual ozone concentration.
-
-
Ozonation Process:
-
Turn on the magnetic stirrer.
-
Start the oxygen flow at a specific rate (e.g., 1 L/min).
-
Turn on the ozone generator and set the desired ozone concentration (e.g., 20 mg/L).
-
Start a timer to monitor the reaction time.
-
-
Sample Collection and Analysis:
-
Collect samples of the effluent at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately after collection, purge the samples with nitrogen gas to remove any residual dissolved ozone.
-
Analyze the samples for:
-
Decolorization: Measure the absorbance of the samples at the maximum wavelength of Basic Red 46 (around 530 nm) using a spectrophotometer. The decolorization efficiency can be calculated using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
COD Reduction: Measure the Chemical Oxygen Demand (COD) of the samples according to standard methods (e.g., closed reflux, colorimetric method). The COD removal efficiency can be calculated using the formula: COD Removal (%) = [(COD₀ - CODₜ) / COD₀] * 100 where COD₀ is the initial COD and CODₜ is the COD at time t.
-
pH: Measure the pH of the samples.
-
-
Protocol 2: Acute Toxicity Assessment using Daphnia magna
This protocol outlines a basic acute toxicity test to evaluate the toxicity of the ozonated effluent.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Culture medium for Daphnia magna
-
Treated and untreated effluent samples
-
Glass beakers or test tubes
-
Pipettes
-
Incubator or temperature-controlled room (20 ± 2 °C)
-
Microscope or magnifying glass
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the treated and untreated effluent samples using the Daphnia magna culture medium (e.g., 100%, 50%, 25%, 12.5%, 6.25% effluent).
-
Include a negative control (culture medium only).
-
-
Test Procedure:
-
Place a known volume of each test solution (e.g., 10 mL) into replicate test vessels (e.g., 3-5 replicates per concentration).
-
Introduce a specific number of Daphnia magna neonates (e.g., 10) into each test vessel.
-
Incubate the test vessels for 24 to 48 hours at 20 ± 2 °C with a 16:8 hour light:dark photoperiod.
-
-
Data Collection and Analysis:
-
After the exposure period, count the number of immobilized (dead) daphnids in each test vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Calculate the percentage mortality for each concentration.
-
Determine the median lethal concentration (LC50), which is the concentration of the effluent that is lethal to 50% of the test organisms, using appropriate statistical methods (e.g., Probit analysis).
-
A significant increase in the LC50 value of the treated effluent compared to the untreated effluent indicates a reduction in toxicity.
-
Data Presentation
Table 1: Effect of Ozonation on Decolorization and COD Removal of Basic Red 46
| Ozonation Time (min) | Decolorization (%) | COD Removal (%) |
| 0 | 0 | 0 |
| 10 | 85 | 25 |
| 20 | 95 | 40 |
| 30 | 99 | 55 |
| 60 | >99 | 70 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Table 2: Influence of Operational Parameters on Basic Red 46 Degradation
| Parameter | Condition 1 | Removal Efficiency (%) | Condition 2 | Removal Efficiency (%) |
| Ozone Dose | 1.0 g/h | 85 | 2.0 g/h | 92 |
| Initial this compound Conc. | 100 mg/L | 98 | 300 mg/L | 91 |
| pH | 5 | 88 | 9 | 94 |
Data adapted from a study on a combined electrocoagulation-ozonation system.[1]
Mandatory Visualization
Caption: Experimental workflow for the ozonation and analysis of Basic Red 46 effluent.
Caption: Proposed degradation pathway of Basic Red 46 during ozonation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing acid orange II degradation in ozonation processes with CaFe 2 O 4 nanoparticles as a heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04553F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Byproducts of Ozonation Formed During Treatment of Water | Semantic Scholar [semanticscholar.org]
- 8. Dye decomposition by combined ozonation and anaerobic treatment: Cost effective technology | Journal of Applied Research and Technology. JART [elsevier.es]
- 9. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for In Vitro Testing of BRX-235 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRX-235 is a novel investigational compound with potential therapeutic applications. These application notes provide a comprehensive overview of in vitro assays to characterize the activity of BRX-235, including its mechanism of action, binding affinity, and functional effects on relevant signaling pathways. The following protocols are intended to serve as a guide for researchers to evaluate BRX-235 in a laboratory setting.
Signaling Pathway
Initial research suggests that BRX-235 may be a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently observed in various diseases, including cancer.[1]
A simplified diagram of the PI3K/Akt/mTOR signaling pathway is presented below:
Caption: PI3K/Akt/mTOR Signaling Pathway and the putative inhibitory action of BRX-235.
Data Presentation
The following tables summarize hypothetical quantitative data for BRX-235 activity in various in vitro assays.
Table 1: Kinase Inhibition Assay
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 45.8 |
| PI3Kδ | 2.1 |
| PI3Kγ | 15.6 |
| mTOR (catalytic) | 10.3 |
Table 2: Cell Proliferation Assay (72-hour incubation)
| Cell Line | IC₅₀ (nM) |
| MCF-7 (Breast Cancer) | 25.4 |
| PC-3 (Prostate Cancer) | 58.1 |
| U-87 MG (Glioblastoma) | 33.7 |
Table 3: Western Blot Analysis of Phosphorylated Proteins
| Cell Line | Treatment | p-Akt (Ser473) (% of Control) | p-S6K (Thr389) (% of Control) |
| MCF-7 | Vehicle | 100 | 100 |
| MCF-7 | BRX-235 (100 nM) | 15 | 22 |
| PC-3 | Vehicle | 100 | 100 |
| PC-3 | BRX-235 (100 nM) | 28 | 35 |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BRX-235 against various PI3K isoforms and mTOR.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), recombinant human mTOR, appropriate lipid or protein substrates, ATP, and BRX-235.
-
Procedure:
-
Prepare a serial dilution of BRX-235.
-
In a 96-well plate, add the kinase, its substrate, and the respective concentration of BRX-235.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the optimized reaction time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each BRX-235 concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Proliferation Assay
Objective: To evaluate the effect of BRX-235 on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7, PC-3, U-87 MG).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of BRX-235.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.
-
Caption: Workflow for the cell proliferation assay.
Western Blot Analysis
Objective: To confirm the inhibition of the PI3K/Akt/mTOR pathway in cells treated with BRX-235.
Methodology:
-
Cell Culture and Treatment:
-
Culture selected cell lines to 70-80% confluency.
-
Treat cells with BRX-235 at a specified concentration (e.g., 100 nM) for a designated time (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt (Ser473) and S6K (Thr389).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Caption: Workflow for Western blot analysis of pathway inhibition.
References
Application Notes and Protocols: Animal Models for Studying the Cardioprotective Effects of Iroxanadine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the cardioprotective effects of Iroxanadine, a compound with potential therapeutic applications in ischemic heart disease. The following sections detail the experimental setup, key protocols, and expected data outcomes for preclinical evaluation of Iroxanadine's efficacy in a rat model of myocardial ischemia-reperfusion (I/R) injury.
Introduction to Iroxanadine and its Cardioprotective Potential
Iroxanadine is a novel compound that has demonstrated potential cardioprotective properties. Its mechanism of action is believed to involve the modulation of nitric oxide (NO) bioavailability, reduction of reactive oxygen species (ROS), and induction of heat-shock proteins (HSPs).[1] These pathways are critical in mitigating the cellular damage that occurs during myocardial ischemia and subsequent reperfusion. Animal models of I/R injury are essential for elucidating the precise mechanisms and therapeutic efficacy of Iroxanadine.
Animal Model: Myocardial Ischemia-Reperfusion (I/R) Injury in Rats
The most common and well-characterized animal model for studying myocardial infarction and the effects of cardioprotective agents is the surgical ligation of the left anterior descending (LAD) coronary artery in rats.[2][3][4][5] This model effectively mimics the clinical scenario of a heart attack followed by reperfusion therapy.
Experimental Groups
A typical study design to evaluate the cardioprotective effects of Iroxanadine would include the following experimental groups:
| Group ID | Group Name | Treatment | Surgical Procedure |
| 1 | Sham | Vehicle (e.g., saline) | Thoracotomy without LAD ligation |
| 2 | I/R Control | Vehicle (e.g., saline) | LAD ligation followed by reperfusion |
| 3 | Iroxanadine (Low Dose) | Iroxanadine (e.g., X mg/kg) | LAD ligation followed by reperfusion |
| 4 | Iroxanadine (High Dose) | Iroxanadine (e.g., Y mg/kg) | LAD ligation followed by reperfusion |
Experimental Protocols
Surgical Protocol for Myocardial I/R Injury in Rats
This protocol is adapted from established methodologies for inducing myocardial ischemia-reperfusion injury in rats.[2][4]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Mechanical ventilator
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
4-0 silk suture
-
Electrocardiogram (ECG) monitor
-
Heating pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the trachea and connect the rat to a mechanical ventilator.
-
Thoracotomy: Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.
-
LAD Ligation: Carefully pass a 4-0 silk suture underneath the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce ischemia by tightening the suture to occlude the LAD artery. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue and ST-segment elevation on the ECG. Maintain the occlusion for a period of 30 minutes.[2]
-
Reperfusion: After the ischemic period, release the ligature to allow blood flow to resume. Reperfusion is confirmed by the return of color to the myocardium and the presence of reperfusion arrhythmias on the ECG. The reperfusion period is typically 24 hours for assessing infarct size and cardiac function.
-
Closure: Close the chest cavity in layers and allow the animal to recover.
Iroxanadine Administration
Iroxanadine or the vehicle should be administered prior to the induction of ischemia. The route of administration (e.g., intravenous, intraperitoneal) and the timing of administration should be optimized in pilot studies.
Assessment of Cardioprotective Effects
Protocol:
-
At the end of the reperfusion period, re-anesthetize the animal and excise the heart.
-
Perfuse the heart with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Slice the ventricles into transverse sections.
-
Image the slices and quantify the infarct area and the area at risk using image analysis software.
Expected Results (Hypothetical Data):
| Group | Infarct Size (% of Area at Risk) |
| I/R Control | 45 ± 5% |
| Iroxanadine (Low Dose) | 30 ± 4% |
| Iroxanadine (High Dose) | 20 ± 3%** |
| p < 0.05 vs. I/R Control, **p < 0.01 vs. I/R Control |
Protocol:
-
Collect blood samples at the end of the reperfusion period.
-
Centrifuge the blood to obtain serum.
-
Measure the serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using commercially available ELISA kits.
Expected Results (Hypothetical Data):
| Group | Serum cTnI (ng/mL) | Serum CK-MB (U/L) |
| Sham | 1.2 ± 0.3 | 50 ± 10 |
| I/R Control | 15.8 ± 2.1 | 450 ± 50 |
| Iroxanadine (Low Dose) | 9.5 ± 1.5 | 280 ± 40 |
| Iroxanadine (High Dose) | 5.3 ± 1.1 | 150 ± 30 |
| *p < 0.05 vs. I/R Control, **p < 0.01 vs. I/R Control |
Protocol:
-
Homogenize a portion of the cardiac tissue.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Expected Results (Hypothetical Data):
| Group | Myocardial MDA (nmol/mg protein) | Myocardial SOD Activity (U/mg protein) |
| Sham | 1.5 ± 0.2 | 250 ± 20 |
| I/R Control | 5.8 ± 0.6 | 120 ± 15 |
| Iroxanadine (Low Dose) | 3.9 ± 0.4 | 180 ± 18 |
| Iroxanadine (High Dose) | 2.5 ± 0.3 | 220 ± 22 |
| *p < 0.05 vs. I/R Control, **p < 0.01 vs. I/R Control |
Visualization of Pathways and Workflows
Proposed Signaling Pathway of Iroxanadine Cardioprotection
Caption: Proposed signaling pathway for Iroxanadine-mediated cardioprotection.
Experimental Workflow for Assessing Cardioprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols for Studying Vascular Endothelial Function with BRX-235
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRX-235, also known as Iroxanadine, is a novel small molecule with demonstrated cardioprotective and vasculoprotective properties.[1][2] It has been identified as a potent modulator of vascular endothelial cell function, playing a crucial role in maintaining endothelial homeostasis. These application notes provide a comprehensive overview of the use of BRX-235 as a tool to investigate endothelial cell migration, survival, and the underlying signaling pathways. The provided protocols and data will enable researchers to effectively utilize BRX-235 in their studies of vascular biology and drug discovery.
Mechanism of Action
BRX-235 exerts its effects on vascular endothelial cells primarily through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][3][4] Specifically, BRX-235 induces the phosphorylation of p38 stress-activated protein kinase (SAPK), a key regulator of cellular responses to stress and inflammatory stimuli.[1][3][4] This activation of p38 SAPK is critical for promoting endothelial cell migration, a fundamental process in angiogenesis and vascular repair.[3][4] Additionally, BRX-235 has been shown to enhance the expression of heat shock proteins (Hsps), which contribute to its cytoprotective effects and the promotion of cell survival under stress conditions.[5][6] Another identified mechanism is the translocation of the calcium-dependent protein kinase C isoform to cellular membranes.[1][2]
Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of BRX-235 in modulating endothelial cell function.
Table 1: Effect of BRX-235 on Bovine Aortic Endothelial Cell (BAEC) Migration
| BRX-235 Concentration (nM) | Stimulation of BAEC Migration (%) | Inhibition of Migration by SB 203580 (p38 inhibitor) (%) |
| 10 | 26.5 | 90 |
| 100 | 63.3 | 76 |
| 1000 | 73.5 | 38 |
Data adapted from Denes et al., British Journal of Pharmacology, 2002.
Table 2: Effect of BRX-235 on Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) under Hypoxia/Reoxygenation Stress
| Treatment Condition | Concentration (µM) | Reduction in Caspase-Dependent Apoptosis |
| Pre-hypoxic administration | 0.1 - 1 | Significant |
| Post-hypoxic administration | 0.1 - 1 | Significant |
Data adapted from Kabakov et al., Cellular and Molecular Life Sciences, 2004.[5]
Key Experiments and Protocols
Endothelial Cell Migration Assay (Wounding Assay)
This protocol is designed to assess the effect of BRX-235 on the migration of bovine aortic endothelial cells (BAECs).
Materials:
-
Bovine Aortic Endothelial Cells (BAECs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BRX-235
-
SB 203580 (p38 MAPK inhibitor, optional)
-
6-well cell culture plates
-
Pipette tips (p200)
-
Microscope with a camera
-
Image analysis software
Protocol:
-
Seed BAECs in 6-well plates and culture until a confluent monolayer is formed.
-
Create a "wound" in the monolayer by scraping a straight line with a p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of BRX-235 (e.g., 10 nM, 100 nM, 1000 nM). Include a vehicle control (e.g., DMSO).
-
For inhibitor studies, pre-incubate the cells with SB 203580 (1 µM) for 30 minutes before adding BRX-235.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the wound at 0, 4, 24, and 48 hours.
-
Quantify cell migration by measuring the area of the wound at each time point using image analysis software. The number of migrated cells can also be counted manually.
Western Blot Analysis of p38 SAPK Phosphorylation
This protocol is used to determine the effect of BRX-235 on the phosphorylation of p38 SAPK in BAECs.
Materials:
-
Bovine Aortic Endothelial Cells (BAECs)
-
BRX-235
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-p38 SAPK and anti-total-p38 SAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture BAECs in 6-well plates to confluence.
-
Treat the cells with BRX-235 (e.g., 1 µM) for different time points (e.g., 10, 20, 30, 240 minutes).[3] Include an untreated control.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 SAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 SAPK to confirm equal protein loading.
Apoptosis Assay in Endothelial Cells
This protocol is for assessing the anti-apoptotic effect of BRX-235 on Human Umbilical Vein Endothelial Cells (HUVECs) subjected to hypoxia/reoxygenation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
BRX-235
-
Hypoxia chamber or incubator
-
Caspase activity assay kit (e.g., Caspase-3 colorimetric assay) or apoptosis detection kit (e.g., Annexin V-FITC/PI staining)
-
Plate reader or flow cytometer
Protocol:
-
Culture HUVECs in appropriate culture plates.
-
Pre-hypoxic treatment: Add BRX-235 (0.1–1 µM) to the culture medium for a specified period (e.g., 1-2 hours) before inducing hypoxia.[5]
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined duration (e.g., 6-24 hours).
-
Post-hypoxic treatment: Alternatively, add BRX-235 at the start of the reoxygenation period.[5]
-
Reoxygenate the cells by returning them to a normoxic incubator (21% O2, 5% CO2) for a specified time (e.g., 4-12 hours).
-
Assess apoptosis using a caspase activity assay or by flow cytometry after staining with Annexin V and propidium iodide.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
References
- 1. Endothelial and Macrophage-Specific Deficiency of P38α MAPK Does Not Affect the Pathogenesis of Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological attenuation of apoptosis in reoxygenated endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative high-throughput endothelial cell migration assay. - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating BEZ235 Signaling Pathways Using Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key protein kinases in a signaling pathway that is frequently dysregulated in cancer.[1][2] This pathway, known as the PI3K/Akt/mTOR pathway, plays a crucial role in regulating cell proliferation, growth, survival, and metabolism.[2] Consequently, BEZ235 has been investigated as a therapeutic agent in various solid tumors and hematologic malignancies.[2] These application notes provide a comprehensive guide for utilizing cell-based models to investigate the signaling pathways modulated by BEZ235.
Cell-Based Models for BEZ235 Research
The choice of a suitable cell-based model is critical for elucidating the mechanism of action of BEZ235. Cancer cell lines with known mutations or alterations in the PI3K/Akt/mTOR pathway are particularly relevant. Examples include:
-
Breast Cancer Cell Lines: MCF-7, T47D (PIK3CA mutations)
-
Glioblastoma Cell Lines: U87MG (PTEN null)
-
Colorectal Cancer Cell Lines: SW480, SW620 (KRAS mutations, PI3K pathway activation)
-
Renal Cell Carcinoma Cell Lines: 786-O (VHL deficient, leading to HIF activation and potential mTORC1 signaling)
Experimental Protocols
Detailed methodologies for key experiments to probe BEZ235's effects on cellular signaling are provided below.
Protocol 1: Western Blotting for PI3K/Akt/mTOR Pathway Activation
Objective: To determine the effect of BEZ235 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Selected cancer cell line
-
Cell culture medium and supplements
-
BEZ235 (in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of BEZ235 or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of BEZ235 on cell proliferation and viability.
Materials:
-
Selected cancer cell line
-
96-well cell culture plates
-
Cell culture medium and supplements
-
BEZ235
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of BEZ235. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of BEZ235.
Data Presentation
Quantitative data from the above experiments should be summarized in a clear and structured format.
Table 1: Effect of BEZ235 on PI3K/Akt/mTOR Pathway Phosphorylation
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-S6K (Thr389) / Total S6K (Fold Change) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| BEZ235 (10 nM) | 0.45 | 0.30 | 0.55 |
| BEZ235 (100 nM) | 0.15 | 0.08 | 0.20 |
| BEZ235 (1 µM) | 0.05 | 0.02 | 0.07 |
Table 2: IC50 Values of BEZ235 in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
| MCF-7 | 85 |
| U87MG | 120 |
| SW480 | 250 |
Visualizations
BEZ235 Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Basic Red 46 Photocatalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for the photocatalytic degradation of Basic Red 46.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in the photocatalytic degradation of Basic Red 46?
The pH of the solution is a crucial factor that can significantly influence the efficiency of the photocatalytic degradation of Basic Red 46. It primarily affects the surface charge of the photocatalyst and the dye molecule's speciation. Basic Red 46 is a cationic dye. The interaction between the dye and the catalyst surface is often governed by electrostatic forces. Therefore, optimizing the pH is essential to maximize the adsorption of the dye onto the photocatalyst, which is often a key step for efficient degradation.
Q2: What is the optimal pH for the photocatalytic degradation of Basic Red 46?
The optimal pH for the degradation of Basic Red 46 can vary depending on the specific photocatalyst used.
-
For ZnO catalysts: The best results for adsorption, a precursor to photocatalysis, have been observed at a neutral pH of approximately 7.[1]
-
For TiO₂/periodate systems: Studies have shown the highest total organic carbon (TOC) removal efficiency at an acidic pH of 3.0.[2]
-
For carbon-silica composites: The maximum uptake of the dye occurs in a broad range between pH 4 and 10.[3]
It is generally observed that strongly acidic conditions can be less effective due to the competition between excess protons (H⁺ ions) and the cationic dye molecules for the active sites on the catalyst surface.[3]
Q3: How does the surface charge of the photocatalyst influence the degradation?
The surface of a photocatalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO) contains hydroxyl groups that can protonate or deprotonate depending on the pH. The point of zero charge (pzc) is the pH at which the catalyst surface has a net neutral charge.
-
At a pH below the pzc, the surface is positively charged.
-
At a pH above the pzc, the surface is negatively charged.
Since Basic Red 46 is a cationic (positively charged) dye, a negatively charged catalyst surface (when pH > pzc) will promote adsorption through electrostatic attraction, potentially leading to higher degradation efficiency.
Q4: Can the pH of the solution change during the photocatalysis experiment?
Yes, the pH of the solution can change during the degradation process. For instance, in studies using plasma treatment, the initial pH of a Basic Red 46 solution was observed to drop from 5.8 to 3.32.[4] This is often due to the formation of acidic intermediates during the breakdown of the dye molecule. It is advisable to monitor the pH throughout the experiment or buffer the solution if a constant pH is required for mechanistic studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low degradation efficiency | Suboptimal pH: The pH of the solution may not be favorable for the adsorption of Basic Red 46 onto the photocatalyst. | Conduct a pH optimization study by testing a range of pH values (e.g., 3, 5, 7, 9, 11) to determine the optimal condition for your specific catalyst and experimental setup. |
| Competition for active sites: In highly acidic solutions, an excess of H⁺ ions can compete with the cationic dye for adsorption sites on the catalyst.[3] | Increase the pH to a less acidic or neutral/alkaline range to reduce competition and promote dye adsorption. | |
| Inconsistent results between experiments | pH not controlled: The initial pH was not adjusted, or it fluctuated during the experiment. | Always measure and adjust the initial pH of the dye solution before adding the photocatalyst. For sensitive experiments, consider using a suitable buffer solution. |
| Precipitation of the catalyst | pH near the isoelectric point: Some catalysts may aggregate and precipitate out of the solution when the pH is close to their isoelectric point, reducing the available surface area. | Operate at a pH value sufficiently far from the catalyst's isoelectric point to ensure a stable suspension. |
Quantitative Data on pH Effect
The following table summarizes the degradation/removal efficiency of Basic Red 46 at different pH values as reported in various studies.
| Photocatalyst/System | pH | Degradation/Removal Efficiency | Reference |
| ZnO | ~7 | High adsorption yield, leading to 95% photodegradation in 2 hours. | [1] |
| UV/TiO₂/periodate | 3.0 | Highest TOC removal efficiency (76% for 100 mg/L BR46 after 3h). | [2] |
| Carbon-Silica Composite | 4-10 | Maximum adsorption uptake. | [3] |
| Corona Plasma Oxidation | 5.8 (initial) -> 3.32 (final) | 85% degradation within 30 minutes. | [4] |
Experimental Protocols
Detailed Methodology for pH Optimization Study
This protocol outlines the steps to investigate the effect of initial pH on the photocatalytic degradation of Basic Red 46.
1. Materials and Reagents:
-
Basic Red 46 dye
-
Photocatalyst (e.g., ZnO or TiO₂ powder)
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Deionized or distilled water
-
Beakers or reaction vessels
-
Magnetic stirrer and stir bars
-
pH meter
-
UV lamp or solar simulator
-
Centrifuge and/or syringe filters
-
UV-Vis Spectrophotometer
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Basic Red 46 (e.g., 100 mg/L) in deionized water.
-
Set up Reaction Vessels: For each pH value to be tested (e.g., 3, 5, 7, 9, 11), place a defined volume of the dye solution (e.g., 50 mL) into a separate beaker.
-
pH Adjustment: While stirring, slowly add 0.1 M HCl or 0.1 M NaOH to each beaker to adjust the solution to the target pH. Allow the reading to stabilize before proceeding.
-
Catalyst Addition: Add a predetermined amount of the photocatalyst (e.g., 0.5 g/L) to each solution.[1]
-
Adsorption-Desorption Equilibrium: Cover the beakers to block light and stir the suspensions in the dark for 30-60 minutes. This step ensures that an equilibrium is reached between the adsorption and desorption of the dye on the catalyst surface.
-
Initiate Photocatalysis: Uncover the beakers and turn on the light source (UV lamp or solar simulator). Start a timer to mark the beginning of the irradiation. Continue stirring throughout the experiment.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL) from each beaker.
-
Sample Preparation for Analysis: Immediately centrifuge the collected samples (e.g., at 5000 rpm for 10 minutes) or filter them through a syringe filter (e.g., 0.45 µm) to remove the photocatalyst particles.
-
Spectrophotometric Analysis: Measure the absorbance of the clear supernatant at the maximum absorbance wavelength (λmax) of Basic Red 46.
-
Calculate Degradation Efficiency: The degradation efficiency (%) can be calculated using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance (at time t=0, after the dark phase) and Aₜ is the absorbance at time t.
Visualizations
Caption: Experimental workflow for pH optimization in Basic Red 46 photocatalysis.
References
Technical Support Center: Enhancing BR46 Dye Removal Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Basic Red 46 (BR46) dye removal from aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound dye removal experiments.
Issue 1: Low Dye Removal Efficiency in Adsorption Studies
-
Question: My adsorption experiment is showing low this compound removal efficiency. What are the potential causes and how can I troubleshoot this?
-
Answer: Low removal efficiency in adsorption studies can stem from several factors. Here is a step-by-step guide to diagnose and resolve the issue:
-
Verify and Optimize pH: The pH of the solution is a critical factor. For cationic dyes like this compound, removal is often favored at a higher pH. At low pH, an excess of H+ ions in the solution competes with the cationic dye molecules for active adsorption sites on the adsorbent surface.[1] For instance, studies using orange peel biochar have shown maximum this compound removal at a pH of 9.[1][2]
-
Action: Conduct a series of experiments varying the pH of the dye solution (e.g., from 3 to 11) while keeping other parameters constant to determine the optimal pH for your specific adsorbent.
-
-
Adjust Adsorbent Dosage: The amount of adsorbent used directly impacts the number of available binding sites for the dye molecules. An insufficient dosage will result in low removal.
-
Action: Incrementally increase the adsorbent dosage in your experiments (e.g., from 0.5 g/L to 4.5 g/L) and measure the dye removal at each concentration.[3] Note that beyond a certain point, increasing the dosage may not significantly improve removal and could lead to particle aggregation.
-
-
Increase Contact Time: Adsorption is a time-dependent process. It is possible that the system has not yet reached equilibrium.
-
Action: Measure the dye concentration at different time intervals (e.g., from 15 minutes to several hours) to determine the equilibrium time.[3] Kinetic studies can help in understanding the rate of adsorption.
-
-
Assess Initial Dye Concentration: High initial dye concentrations can saturate the available active sites on the adsorbent, leading to a decrease in the percentage of dye removal.[1]
-
Action: If you suspect saturation, try running the experiment with a lower initial concentration of this compound.
-
-
Issue 2: Inconsistent Results in Photocatalytic Degradation
-
Question: I am getting inconsistent and non-reproducible results in my photocatalytic degradation experiments for this compound. What could be the cause?
-
Answer: Inconsistent results in photocatalysis can be frustrating. Here are some common sources of variability and how to address them:
-
Fluctuations in Light Source: The intensity and wavelength of the light source are critical for activating the photocatalyst. Any variation can lead to inconsistent degradation rates.
-
Action: Ensure your light source (e.g., UV lamp) has a stable power supply. Warm up the lamp for a consistent period before starting each experiment. Regularly check the lamp's output with a radiometer to ensure consistent intensity.
-
-
Catalyst Dispersion: Agglomeration of the photocatalyst particles in the solution can reduce the effective surface area available for light absorption and reaction, leading to lower and more variable degradation rates.
-
Action: Use an ultrasonic bath to disperse the catalyst in the solution before starting the experiment. Maintain gentle and consistent stirring throughout the experiment to keep the catalyst suspended.
-
-
Presence of Scavenging Ions: Inorganic ions such as carbonates, bicarbonates, chlorides, and phosphates in your water source can act as scavengers for hydroxyl radicals, the primary oxidizing species in many advanced oxidation processes (AOPs).[4] This will reduce the degradation efficiency.
-
Action: Use deionized or distilled water to prepare your dye solutions to eliminate interference from scavenging ions. If you are working with real wastewater, be aware of its composition and consider a pre-treatment step if necessary.
-
-
pH Instability: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecule, influencing the adsorption and subsequent degradation.
-
Action: Monitor and, if necessary, buffer the pH of the solution throughout the experiment. The optimal pH for this compound degradation has been reported to be around 5.5 in some systems.[5]
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common methods for removing this compound dye from wastewater?
-
Answer: The most common methods for this compound dye removal include:
-
Adsorption: Utilizing low-cost adsorbents like biochar from orange peels or Chrysanthemum morifolium Ramat straw, as well as clays and sawdust.[1][2][3]
-
Advanced Oxidation Processes (AOPs): These include photocatalysis (e.g., using TiO2), Fenton and photo-Fenton processes, and ozonation.[4][5] AOPs are effective in degrading the complex structure of the dye.
-
Biological Treatment: Using microorganisms to decolorize and biodegrade the dye.[6][7] This method is considered environmentally friendly and cost-effective.[6]
-
Hybrid/Combined Methods: Combining different techniques, such as electrocoagulation-ozonation or photocatalysis followed by biological treatment, can lead to higher removal efficiencies.[7][8]
-
-
Question: Why is pH such a critical parameter in this compound dye removal?
-
Answer: The pH of the solution plays a crucial role in the removal of this compound, which is a cationic dye. It influences:
-
Surface Charge of the Adsorbent/Catalyst: The pH affects the availability of charged functional groups on the surface of the material.[1] In solutions with high pH, the surface of many adsorbents becomes more negatively charged, which enhances the electrostatic attraction of the positively charged cationic dye molecules.
-
Competition for Active Sites: At low pH, there is a high concentration of H+ ions that compete with the cationic dye molecules for the active sites on the adsorbent, which can decrease removal efficiency.[1]
-
Generation of Oxidizing Species: In AOPs, the pH can influence the generation of highly reactive hydroxyl radicals.
-
-
Question: Can I reuse my adsorbent material?
-
Answer: Yes, the reusability of the adsorbent is an important factor for practical applications and cost-effectiveness. The ability to regenerate and reuse an adsorbent depends on the nature of the adsorbent and the adsorption mechanism. Desorption can often be achieved by washing the used adsorbent with an appropriate eluent (e.g., an acidic or alkaline solution) to release the adsorbed dye molecules. For example, some studies have demonstrated the successful regeneration and reuse of adsorbents for multiple cycles.[2]
Data Presentation
Table 1: Comparison of Different Adsorbents for this compound Dye Removal
| Adsorbent Material | Optimal pH | Maximum Removal (%) | Adsorption Capacity (mg/g) | Reference |
| Orange Peel Biochar | 9 | 94 | 7.36 | |
| Chrysanthemum morifolium Ramat straw biochar (CMRSB220) | Not Specified | Not Specified | 53.19 | |
| Melia Azedarach Sawdust | Alkaline | 99.72 | 13.94 | [3] |
Table 2: Performance of Advanced Oxidation Processes for this compound Removal
| Process | Key Parameters | Removal Efficiency (%) | Reference |
| Electrochemical Degradation (with Na2SO4 and NaCl) | - | Color: 94.9, COD: 65.7, TOC: 76.0 | [5] |
| Electrocoagulation–Ozonation | Current density: 70 A/m², Ozone dose: 2.0 g/h, Ozonation time: 20 min | > 90 | [8][9] |
Experimental Protocols
1. Protocol for a Batch Adsorption Study
This protocol outlines the steps for a typical batch adsorption experiment to evaluate the removal of this compound dye using a novel adsorbent.
-
Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound dye by dissolving a precisely weighed amount of the dye in deionized water.
-
Preparation of Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 25, 50, 100, 200 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
Take a fixed volume (e.g., 50 mL) of a known concentration of this compound solution in a series of conical flasks.
-
Adjust the pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Add a predetermined amount of the adsorbent (e.g., 0.05 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a specific contact time.
-
-
Sample Analysis:
-
After the desired contact time, withdraw the samples and separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).
-
-
Calculation of Removal Efficiency: Calculate the percentage of dye removal and the adsorption capacity using the following equations:
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ) = ((C₀ - Cₑ) * V) / m
-
Where:
-
C₀ = Initial dye concentration (mg/L)
-
Cₑ = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
2. Protocol for a Photocatalytic Degradation Experiment
This protocol provides a general procedure for assessing the photocatalytic degradation of this compound using a semiconductor photocatalyst (e.g., TiO₂).
-
Preparation of Dye Solution: Prepare a this compound solution of a known concentration in deionized water.
-
Catalyst Suspension:
-
Add a specific amount of the photocatalyst (e.g., 1 g/L) to a known volume of the dye solution in a photoreactor.[10]
-
Disperse the catalyst uniformly using an ultrasonic bath for about 15-30 minutes.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photocatalytic Reaction:
-
Turn on the light source (e.g., a UV lamp) to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Separate the catalyst particles from the sample by centrifugation or by using a syringe filter.
-
Measure the concentration of this compound in the filtrate using a UV-Vis spectrophotometer.
-
-
Calculation of Degradation Efficiency: Calculate the percentage of dye degradation at each time point using the formula:
-
Degradation (%) = ((A₀ - Aₜ) / A₀) * 100
-
Where:
-
A₀ = Initial absorbance of the dye solution
-
Aₜ = Absorbance of the dye solution at time 't'
-
-
Visualizations
Caption: Workflow for a typical batch adsorption experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodecolorization and Biodegradation of Dyes: A Review [openbiotechnologyjournal.com]
- 7. Degradation of dye containing in textile wastewater by sequential process: photocatalytic and biological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Mineralization of C.I. Basic Red 46
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the mineralization of C.I. Basic Red 46.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of C.I. Basic Red 46 mineralization.
| Issue / Question | Possible Causes | Troubleshooting Steps |
| Low degradation efficiency of C.I. Basic Red 46. | Incorrect pH of the solution. | The pH of the reaction medium significantly influences the degradation process. For photocatalytic degradation using ZnO nanoparticles, the maximum removal of Basic Red 46 was achieved at a pH of 11.[1] For adsorption processes using clinoptilolite, the most effective adsorption occurs at a pH of 8. In acidic media, an excess of H+ ions can compete with the cationic dye for adsorption sites, leading to lower uptake.[2] |
| Suboptimal catalyst concentration. | The concentration of the catalyst plays a crucial role. For ZnO-mediated photocatalysis, increasing the catalyst concentration up to an optimal value of 1 g/L enhances the removal efficiency.[1] | |
| High initial dye concentration. | The initial concentration of the dye can affect the degradation rate. Studies have shown that with an increasing initial concentration of the dye solution, the percentage of photocatalytic degradation decreases.[1] | |
| Insufficient reaction time. | The duration of the treatment is directly related to the percentage of dye removal. For instance, in a non-thermal plasma reactor, a degradation efficiency of 85% for a 50 mg/l solution was achieved within 30 minutes.[3][4] | |
| Incomplete mineralization of the dye, with colored intermediates remaining. | The chosen degradation method may not be effective for complete mineralization. | Consider using Advanced Oxidation Processes (AOPs), which are known for their ability to mineralize refractory organic pollutants.[5] The electro/FeII/PS process has shown effective mineralization results for similar basic dyes.[6] |
| Insufficient oxidant concentration in AOPs. | Ensure the appropriate concentration of oxidants like H₂O₂ is used. For example, in a plasma-Fenton process, a maximum dye removal efficiency of 97.01% was possible with 200 mg/l of H₂O₂.[7] | |
| Difficulty in separating the catalyst after treatment. | The catalyst material has poor settling properties. | Consider immobilizing the catalyst on a support material to facilitate easier separation and reuse. |
| Variability in experimental results. | Inconsistent experimental conditions. | Ensure all experimental parameters such as pH, temperature, catalyst and dye concentration, and reaction time are precisely controlled and monitored in each experiment. |
| Degradation of the catalyst. | Test the reusability of the catalyst over several cycles to check for any decrease in efficiency, which might indicate catalyst deactivation or degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for the mineralization of C.I. Basic Red 46?
A1: Several methods have proven effective for the degradation and mineralization of C.I. Basic Red 46. These primarily include:
-
Advanced Oxidation Processes (AOPs): These are highly effective and include processes like photocatalysis (using catalysts like ZnO or TiO₂ under UV light), Fenton and photo-Fenton reactions, and ozonation.[5][8] A non-thermal plasma reactor has also been shown to achieve 85% degradation of a 50 mg/l solution in 30 minutes.[3][4]
-
Adsorption: Materials like clinoptilolite have demonstrated good adsorption capacity for C.I. Basic Red 46.
-
Biological Treatment: Anaerobic sludge can be used for the decolorization of Basic Red 46, both with and without a co-substrate.[9]
Q2: How does pH affect the mineralization of C.I. Basic Red 46?
A2: The pH of the solution is a critical parameter. For photocatalytic degradation using ZnO, an alkaline pH of 11 has been found to be optimal.[1] For adsorption on clinoptilolite, a pH of 8 is most effective. In strongly acidic conditions, the efficiency of adsorption on some materials can decrease due to competition between excess H+ ions and the cationic dye molecules for active sites.[2]
Q3: What is the influence of the initial dye concentration on the degradation efficiency?
A3: Generally, an increase in the initial concentration of C.I. Basic Red 46 leads to a decrease in the percentage of photocatalytic degradation.[1] This is often attributed to the reduced penetration of light through the solution at higher dye concentrations, which affects the activation of the photocatalyst.
Q4: Can the catalyst used for degradation be reused?
A4: The reusability of the catalyst is an important factor for practical applications. While the provided search results do not explicitly detail the reusability of catalysts for C.I. Basic Red 46 degradation, photocatalysts are generally designed for multiple uses. It is recommended to perform reusability studies by recovering the catalyst after each cycle and testing its efficiency in subsequent degradation experiments.
Quantitative Data Summary
| Parameter | Process | Value | Reference |
| Optimal pH | Photocatalysis (ZnO) | 11 | [1] |
| Adsorption (Clinoptilolite) | 8 | ||
| Optimal Catalyst Concentration | Photocatalysis (ZnO) | 1 g/L | [1] |
| Optimal H₂O₂ Concentration | Plasma-Fenton | 200 mg/L | [7] |
| Degradation Efficiency | Non-thermal Plasma | 85% (for 50 mg/L in 30 min) | [3][4] |
| Plasma-Fenton | 97.01% | [7] | |
| Maximum Adsorption Capacity (Q₀) | Adsorption (Clinoptilolite) | Varies with model |
Experimental Protocols
1. Photocatalytic Degradation using ZnO Nanoparticles
-
Objective: To degrade C.I. Basic Red 46 using ZnO nanoparticles under UV irradiation.
-
Materials: C.I. Basic Red 46 dye, ZnO nanoparticles, distilled water, pH meter, UV lamp (15 W), magnetic stirrer, beakers.
-
Procedure:
-
Prepare a stock solution of C.I. Basic Red 46 (e.g., 100 mg/L) in distilled water.
-
In a beaker, take a specific volume of the dye solution of a known concentration (e.g., 45 mg/L).[1]
-
Adjust the pH of the solution to the desired value (e.g., 11) using NaOH or HCl.[1]
-
Add the required amount of ZnO catalyst (e.g., 0.61 g/L) to the solution.[1]
-
Place the beaker on a magnetic stirrer to ensure the catalyst is well-dispersed.
-
Irradiate the solution with a UV lamp placed at a fixed distance.
-
Take samples at regular time intervals (e.g., every 15 minutes for a total of 86 minutes).[1]
-
Centrifuge or filter the samples to remove the ZnO nanoparticles.
-
Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of C.I. Basic Red 46 (around 530 nm).[4]
-
Calculate the degradation efficiency at each time point.
-
2. Degradation using a Non-Thermal Plasma Reactor
-
Objective: To decolorize C.I. Basic Red 46 solution using a pin-to-water corona discharge plasma reactor.
-
Materials: C.I. Basic Red 46 dye, distilled water, non-thermal plasma reactor with a high-voltage AC power source, air pump.
-
Procedure:
-
Prepare a 50 mg/L solution of C.I. Basic Red 46 in distilled water.[3][4]
-
Place 100 ml of the dye solution into the plasma reactor.[3][4]
-
Apply a high voltage (e.g., 15 kV) to generate the plasma discharge.[4]
-
Introduce a continuous airflow into the reactor.
-
Collect samples at different treatment times (e.g., 0, 15, 30, 45, 55 minutes).[4]
-
Measure the absorbance of the samples using a UV-Vis spectrophotometer at 530 nm to monitor the decolorization.[4]
-
Calculate the degradation efficiency over time.
-
Visualizations
References
- 1. Experimental Study of Photocatalytic Degradation of Basic Red 46 Azo Dye using Response Surface Methodology [ijche.ir]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of Basic Red 46 dye from color wastewater using cold atmospheric plasma [jonra.nstri.ir]
- 4. jonra.nstri.ir [jonra.nstri.ir]
- 5. mdpi.com [mdpi.com]
- 6. Comparative mineralization of Basic Red 18 with electrochemical advanced oxidation processes | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 7. researchgate.net [researchgate.net]
- 8. Development and comparison of advanced oxidation processes (aops) for the mineralization of azo-dyes from wastewaters [air.unimi.it]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation During Basic Red 46 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the degradation of Basic Red 46.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic degradation of Basic Red 46, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Gradual decrease in degradation efficiency over several cycles. | Fouling/Poisoning of the catalyst surface: Adsorption of dye molecules, degradation intermediates, or byproducts onto the active sites of the catalyst. | - Regenerate the catalyst: Employ methods such as ultrasonic cleaning in distilled water or a hydrogen peroxide solution, or thermal treatment. - Optimize reaction conditions: Adjust pH and initial dye concentration to minimize the formation of inhibitory intermediates. |
| Rapid drop in degradation rate, especially at high dye concentrations. | Catalyst blinding: High concentrations of the dye can absorb a significant amount of light, preventing it from reaching the catalyst surface. Formation of inhibitory intermediates: Some degradation byproducts can be more resistant to further degradation and may adsorb strongly onto the catalyst. | - Decrease the initial dye concentration: This allows for better light penetration and reduces the formation of high concentrations of intermediates. - Increase catalyst loading: A higher catalyst concentration provides more active sites for the reaction. |
| Low or no degradation activity from the start. | Incorrect pH: The surface charge of the catalyst is pH-dependent, affecting its interaction with the cationic Basic Red 46 dye. Presence of inhibitory ions: Certain anions, such as chloride, carbonate, and phosphate, can scavenge hydroxyl radicals or adsorb onto the catalyst surface, reducing its activity. | - Adjust the pH of the solution: For TiO2 and ZnO, a slightly alkaline pH is often optimal for the degradation of cationic dyes like Basic Red 46. - Pre-treat the wastewater: If inorganic ions are present in high concentrations, consider a pre-treatment step to remove them. |
| Inconsistent results between experiments. | Inadequate catalyst dispersion: Agglomeration of catalyst particles can reduce the available surface area for the reaction. Fluctuations in light intensity: Variations in the light source can lead to inconsistent degradation rates. | - Ensure proper catalyst dispersion: Use ultrasonication to disperse the catalyst powder in the solution before starting the experiment. - Maintain consistent light source: Monitor and control the intensity of the UV or visible light source. |
Frequently Asked Questions (FAQs)
1. What are the main reasons for catalyst deactivation during Basic Red 46 degradation?
Catalyst deactivation during the photocatalytic degradation of Basic Red 46, an azo dye, is primarily due to:
-
Fouling or Poisoning: The deposition of dye molecules, their degradation intermediates, or byproducts onto the catalyst's active sites. This blocks the sites and prevents them from participating in the reaction.
-
Surface Passivation: The formation of a layer of inactive material on the catalyst surface. For instance, in the presence of certain ions, insoluble metal complexes can precipitate on the catalyst.
-
Photocorrosion (for ZnO): Zinc oxide can be prone to photocorrosion, especially in acidic conditions, leading to the dissolution of Zn²⁺ ions and a loss of catalytic activity.
2. How does the initial concentration of Basic Red 46 affect catalyst deactivation?
A higher initial concentration of Basic Red 46 can accelerate catalyst deactivation in a few ways:
-
It can lead to a higher concentration of degradation intermediates, some of which may strongly adsorb to and poison the catalyst surface.
-
The dye itself can act as an inner filter, absorbing a significant portion of the incident light and reducing the number of photons reaching the catalyst surface, which can mimic deactivation.
3. Can the pH of the solution influence catalyst deactivation?
Yes, pH plays a critical role. The surface of metal oxide catalysts like TiO₂ and ZnO is amphoteric.
-
At a pH below the point of zero charge (pzc), the catalyst surface is positively charged.
-
At a pH above the pzc, the surface is negatively charged.
Since Basic Red 46 is a cationic dye (positively charged), a more alkaline pH (above the pzc) will result in a negatively charged catalyst surface, promoting the adsorption of the dye and enhancing the degradation rate. Conversely, at low pH, electrostatic repulsion between the positively charged catalyst surface and the cationic dye will hinder the reaction. An incorrect pH can lead to poor performance that might be mistaken for deactivation.
4. What are some common methods to regenerate a deactivated catalyst?
Several methods can be employed to regenerate a deactivated photocatalyst:
-
Ultrasonic Treatment: Sonicating the catalyst in distilled water or a dilute hydrogen peroxide solution can help dislodge adsorbed species from the surface.
-
Thermal Treatment: Heating the catalyst at high temperatures (e.g., 450°C for TiO₂) can burn off adsorbed organic residues.
-
Washing with Solvents: Washing the catalyst with appropriate solvents can dissolve and remove adsorbed intermediates.
-
UV Irradiation in Clean Water: For photocatalysts, irradiation in clean water can help oxidize and remove stubborn organic foulants.
5. How can I prevent or minimize catalyst deactivation?
Preventing deactivation is often more effective than regeneration. Consider the following:
-
Optimize Operating Conditions: Work at an optimal pH and initial dye concentration.
-
Pre-treatment: If the wastewater contains high concentrations of interfering ions, a pre-treatment step may be necessary.
-
Use of Co-catalysts or Modified Catalysts: Doping the catalyst or using a composite material can enhance its stability and resistance to deactivation.
Quantitative Data
Table 1: Efficacy of Different Regeneration Methods for Deactivated TiO₂ Catalyst
| Regeneration Method | Activity Recovery (%) |
| Ultrasonic treatment in distilled water + UV illumination | ~60% |
| Ultrasonic treatment in 0.1M H₂O₂ solution + UV illumination | ~63% |
| Thermal treatment at 450°C for 30 min | ~61% |
Data extrapolated from studies on azo dye degradation using TiO₂ photocatalysts.[1]
Experimental Protocols
1. Protocol for Photocatalytic Degradation of Basic Red 46
-
Catalyst Suspension Preparation: Accurately weigh the desired amount of photocatalyst (e.g., TiO₂ or ZnO) and add it to a known volume of deionized water.
-
Dispersion: Sonicate the suspension for 15-30 minutes to ensure uniform dispersion of the catalyst particles.
-
Reaction Setup: Transfer the catalyst suspension to a photoreactor. Add the required volume of Basic Red 46 stock solution to achieve the desired initial concentration.
-
pH Adjustment: Measure the pH of the solution and adjust it to the desired value using dilute NaOH or HCl.
-
Equilibration: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.
-
Photoreaction: Turn on the light source (UV or visible lamp) to initiate the photocatalytic degradation.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation: Immediately centrifuge or filter the aliquots to remove the catalyst particles.
-
Analysis: Analyze the concentration of Basic Red 46 in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
2. Protocol for Catalyst Regeneration
-
Method A: Ultrasonic Treatment
-
After the degradation experiment, recover the catalyst by centrifugation or filtration.
-
Wash the catalyst with deionized water to remove any loosely attached molecules.
-
Resuspend the catalyst in deionized water or a 0.1M H₂O₂ solution.
-
Place the suspension in an ultrasonic bath for 20-30 minutes. For enhanced cleaning, this can be done under UV illumination.
-
Recover the regenerated catalyst by centrifugation/filtration, wash with deionized water, and dry in an oven.
-
-
Method B: Thermal Treatment
-
Recover and wash the catalyst as described above.
-
Place the dried catalyst in a crucible.
-
Heat the catalyst in a furnace at a specified temperature (e.g., 450°C for TiO₂) for a set duration (e.g., 30 minutes).
-
Allow the catalyst to cool down to room temperature before reuse.
-
Visualizations
Caption: Experimental workflow for the photocatalytic degradation of Basic Red 46.
Caption: Catalyst deactivation by fouling and poisoning from dye molecules and intermediates.
Caption: The cycle of catalyst use, deactivation, and regeneration.
Caption: Effect of pH on catalyst surface charge and interaction with Basic Red 46.
References
solubility issues with BRX-235 in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRX-235. The information provided is intended to address common solubility issues encountered during in vitro and in vivo experimental work.
Frequently Asked Questions (FAQs)
1. What is BRX-235 and what are its general properties?
BRX-235 is a novel, ATP-competitive kinase inhibitor with a molecular weight of 482.5 g/mol . It is a hydrophobic molecule with a pKa of 4.2, making its solubility highly dependent on the pH of the solution. It is supplied as a crystalline solid.
2. How should BRX-235 be stored?
For long-term stability, BRX-235 should be stored as a solid at -20°C in a desiccated environment. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
3. What are the recommended solvents for preparing BRX-235 stock solutions?
Due to its hydrophobic nature, BRX-235 is practically insoluble in aqueous buffers. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).
Troubleshooting Guide: Solubility Issues
1. My BRX-235 precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue due to the poor aqueous solubility of BRX-235. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of BRX-235 in your experimental buffer.
-
Use a pre-warmed buffer: Warming your aqueous buffer to 37°C before adding the BRX-235 stock solution can help to increase its solubility.
-
Incorporate a surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain BRX-235 in solution.
-
Adjust the pH of the buffer: Given its pKa of 4.2, the solubility of BRX-235 is significantly influenced by pH.
2. I am observing inconsistent results in my cell-based assays. Could this be related to BRX-235 solubility?
Yes, inconsistent results are often linked to poor compound solubility. If BRX-235 is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To address this:
-
Visually inspect for precipitates: Before adding the compound to your cells, carefully inspect the diluted solution for any visible precipitate.
-
Prepare fresh dilutions: Always prepare fresh dilutions of BRX-235 in your cell culture medium for each experiment.
-
Consider a different formulation: For in vivo studies or long-term cell culture experiments, a formulation containing a solubilizing agent may be necessary.
Quantitative Data: BRX-235 Solubility
The following table summarizes the solubility of BRX-235 in common solvents and buffers.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µM) |
| DMSO | N/A | 25 | > 50,000 |
| Ethanol | N/A | 25 | 15,000 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 2.5 |
| Tris-HCl | 8.0 | 25 | 5 |
| Acetate Buffer | 5.0 | 25 | 10 |
| PBS + 0.1% Tween® 20 | 7.4 | 25 | 25 |
| PBS + 10% FBS | 7.4 | 37 | 15 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BRX-235 Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 4.83 mg of BRX-235 powder.
-
Add DMSO: Add 1 mL of anhydrous, research-grade DMSO to the powder.
-
Dissolve: Gently vortex the solution and sonicate in a water bath for 10-15 minutes until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in PBS
-
Pre-warm Buffer: Warm your desired volume of PBS to 37°C.
-
Prepare Intermediate Dilution: Create an intermediate dilution of the 10 mM DMSO stock solution in DMSO (e.g., 1 mM).
-
Add to Buffer: While vortexing the pre-warmed PBS, slowly add the required volume of the intermediate DMSO stock solution to achieve the final concentration of 10 µM. The final DMSO concentration should be kept below 0.1% to minimize solvent effects in biological assays.
-
Inspect and Use Immediately: Visually inspect the solution for any signs of precipitation. Use the freshly prepared working solution immediately.
Visualizations
Caption: Troubleshooting workflow for addressing BRX-235 precipitation in aqueous buffers.
Caption: Hypothetical signaling pathway showing BRX-235 as an inhibitor of MEK.
Technical Support Center: Optimizing In Vivo Dosage of Iroxanadine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of the novel anti-inflammatory agent, Iroxanadine.
Disclaimer
Initial searches for "Iroxanadine" in scientific literature and databases did not yield results for a compound with this name. Therefore, the information presented here is based on a hypothetical compound and is intended to serve as a comprehensive template. Researchers should substitute the details provided with the specific data for their compound of interest.
Hypothetical Mechanism of Action
Iroxanadine is a potent and selective inhibitor of the (fictional) pro-inflammatory kinase, InflammoKinase-1 (IK-1). By blocking IK-1, Iroxanadine disrupts the downstream activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Troubleshooting Guide
Q1: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at our initial doses. What steps should we take?
A1: High toxicity is a common issue when testing a novel compound. Consider the following troubleshooting steps:
-
Dose-Response Assessment: If you haven't already, perform a dose-range-finding study with a wider range of doses, including several lower concentrations. This will help identify the Maximum Tolerated Dose (MTD).
-
Refine Administration Route: The current protocol uses intraperitoneal (IP) injection. Consider alternative routes that may reduce systemic exposure and toxicity, such as subcutaneous (SC) or oral (PO) administration.
-
Formulation Check: Ensure the vehicle used for dissolving Iroxanadine is non-toxic and appropriate for the chosen administration route. Consider excipients that might improve solubility and reduce local irritation.
-
Monitor Pharmacokinetics: If resources allow, perform a basic pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Iroxanadine. A high peak concentration (Cmax) could be contributing to toxicity.
Q2: Our in vivo experiments are showing inconsistent or no efficacy, even at doses approaching the MTD. What could be the issue?
A2: A lack of efficacy can be multifactorial. Here are some potential causes and solutions:
-
Pharmacokinetic Issues: The compound may have poor bioavailability or be rapidly cleared from circulation. A PK study is highly recommended to determine if therapeutic concentrations are being maintained.
-
Target Engagement: Confirm that Iroxanadine is reaching and binding to its target (IK-1) in the tissue of interest. This can be assessed through pharmacodynamic (PD) markers, such as measuring the phosphorylation of a downstream substrate of IK-1 in tissue lysates.
-
Model Selection: Ensure the chosen animal model is appropriate and that the inflammatory stimulus is robust enough to show a therapeutic window for your compound.
-
Dosing Frequency: A single daily dose may not be sufficient if the compound has a short half-life. Consider a twice-daily (BID) dosing regimen.
Q3: We are seeing significant variability in our results between animals in the same treatment group. How can we reduce this?
A3: High inter-animal variability can mask true therapeutic effects. To address this:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing times, and sample collection, are highly standardized.
-
Animal Health and Acclimatization: Use healthy, age-matched animals from a reputable supplier. Ensure they are properly acclimatized to the facility and handling procedures before the experiment begins.
-
Formulation Homogeneity: Ensure your Iroxanadine formulation is homogenous and that each animal receives a consistent dose. Vortex or sonicate the formulation before each administration.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for an in vivo efficacy study with Iroxanadine?
A1: For a novel compound like Iroxanadine, it is recommended to start with a dose-range-finding study. Based on our hypothetical in vitro IC50 of 50 nM, a starting in vivo dose could be in the range of 1-5 mg/kg, depending on initial tolerability studies.
Q2: What is the recommended vehicle for in vivo administration?
A2: A common vehicle for many small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal vehicle will depend on the physicochemical properties of Iroxanadine and should be determined empirically.
Q3: How can we monitor target engagement in our in vivo studies?
A3: To monitor target engagement of IK-1, you can measure the levels of a downstream phosphorylated substrate (e.g., p-SubstrateX) in tissue homogenates via Western blot or ELISA. A reduction in the p-SubstrateX to total SubstrateX ratio would indicate target inhibition.
Data Presentation
Table 1: Summary of Dose-Ranging and Efficacy Study in a Murine Model of Peritonitis
| Dose Group (mg/kg, IP) | Mean Neutrophil Infiltration (cells/mL x 10^6) | Percent Inhibition of Inflammation | Animal Weight Change (%) |
| Vehicle Control | 12.5 ± 1.8 | 0% | +1.2% |
| Iroxanadine (1 mg/kg) | 9.8 ± 1.5 | 21.6% | +0.8% |
| Iroxanadine (5 mg/kg) | 5.4 ± 0.9 | 56.8% | -0.5% |
| Iroxanadine (10 mg/kg) | 2.1 ± 0.5 | 83.2% | -2.1% |
| Iroxanadine (25 mg/kg) | 1.5 ± 0.4 | 88.0% | -8.5% (Toxicity observed) |
Table 2: Pharmacokinetic Parameters of Iroxanadine (10 mg/kg, IP)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 0.5 |
| AUC (0-t) (ng*hr/mL) | 4500 |
| Half-life (t1/2) (hr) | 2.5 |
Experimental Protocols
Protocol 1: Murine Thioglycollate-Induced Peritonitis Model
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for 7 days.
-
Iroxanadine Administration: Iroxanadine is formulated in the recommended vehicle. Mice are administered Iroxanadine or vehicle via intraperitoneal (IP) injection at the desired doses (1, 5, 10, 25 mg/kg).
-
Induction of Peritonitis: One hour after drug administration, peritonitis is induced by IP injection of 1 mL of sterile 3% thioglycollate broth.
-
Peritoneal Lavage: Four hours after thioglycollate injection, mice are euthanized. The peritoneal cavity is lavaged with 5 mL of ice-cold PBS.
-
Cell Counting: The collected peritoneal fluid is centrifuged, and the cell pellet is resuspended. Total inflammatory cells (neutrophils) are counted using a hemocytometer or an automated cell counter.
Protocol 2: Western Blot for Phospho-SubstrateX (Pharmacodynamic Marker)
-
Tissue Collection: At the end of the in vivo study, tissues of interest (e.g., peritoneal macrophages, spleen) are harvested and snap-frozen in liquid nitrogen.
-
Protein Extraction: Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-SubstrateX and total SubstrateX overnight.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify the ratio of phospho-SubstrateX to total SubstrateX.
Visualizations
Caption: Hypothetical signaling pathway of Iroxanadine action.
Caption: Workflow for in vivo efficacy and pharmacodynamic studies.
overcoming off-target effects of BRX-235 in cell culture
Welcome to the technical support center for BRX-235, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges, particularly the off-target effects observed in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with BRX-235.
1. My cells are dying at concentrations where I expect to see on-target effects. Is this due to off-target toxicity?
It's possible that the observed cytotoxicity is a result of off-target effects. BRX-235, while potent against its primary target, Kinase A, also exhibits activity against other kinases which can lead to unintended cellular responses.[1][2] To investigate this, we recommend the following:
-
Concentration-Response Experiment: Perform a detailed concentration-response curve to determine the precise IC50 for your cell line. Compare this with the known IC50 values for Kinase A and off-target kinases.
-
Use a Structurally Different Inhibitor: If available, use an inhibitor with a different chemical scaffold that also targets Kinase A. If this inhibitor does not cause the same level of cytotoxicity at equivalent on-target inhibition, it strengthens the evidence for off-target effects of BRX-235.
-
Rescue Experiment: If the off-target is known and a specific activator exists, attempt to rescue the cells by co-treating with the activator and BRX-235.
2. I'm observing unexpected morphological changes in my cells that don't correlate with the known function of Kinase A. What could be the cause?
Unanticipated phenotypic changes are often indicative of off-target activity.[1] BRX-235 is known to have off-target effects on Kinase B, which is involved in cytoskeletal organization. To confirm this:
-
Western Blot Analysis: Probe for downstream markers of both Kinase A and Kinase B signaling pathways. This can help you determine which pathway is being activated or inhibited at the concentrations you are using.
-
Time-Course Experiment: Analyze the morphological changes at different time points after treatment with BRX-235. This may help to distinguish between early on-target effects and later off-target effects.
-
Washout Experiment: Treat cells with BRX-235 for a short period, then wash it out and monitor if the morphological changes are reversible. Reversibility might suggest a transient off-target effect.
3. How can I be sure that the phenotype I'm observing is due to inhibition of Kinase A and not an off-target?
Distinguishing between on-target and off-target effects is a critical aspect of using kinase inhibitors.[3] Here are some strategies to validate your observations:
-
Use a Second, Structurally Unrelated Inhibitor: As mentioned previously, this is a robust method to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase A. If the phenotype of the knockdown/knockout cells mimics the effect of BRX-235 treatment, it strongly suggests an on-target effect.
-
Dose-Response Correlation: Correlate the concentration of BRX-235 required to induce the phenotype with the IC50 for Kinase A inhibition. A close correlation supports an on-target mechanism.
Frequently Asked Questions (FAQs)
What is the primary target of BRX-235?
BRX-235 is a potent inhibitor of Kinase A , a key regulator of cell proliferation and survival pathways.
What are the known off-targets of BRX-235?
BRX-235 has been shown to inhibit Kinase B and Kinase C at concentrations close to its on-target IC50. Kinase B is involved in cytoskeletal dynamics, and Kinase C plays a role in stress response pathways.
What is the recommended concentration range for using BRX-235 in cell culture?
The optimal concentration of BRX-235 will vary depending on the cell line and experimental conditions. We recommend starting with a concentration range that brackets the IC50 for Kinase A and performing a thorough dose-response analysis.
How should I prepare and store BRX-235?
BRX-235 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Are there any known resistance mechanisms to BRX-235?
While specific resistance mechanisms to BRX-235 have not yet been fully elucidated, potential mechanisms could include mutations in the Kinase A gatekeeper residue or upregulation of bypass signaling pathways.
Data Presentation
Table 1: Kinase Inhibitory Profile of BRX-235
| Kinase | IC50 (nM) |
| Kinase A (On-target) | 15 |
| Kinase B (Off-target) | 85 |
| Kinase C (Off-target) | 250 |
| Kinase D (Off-target) | >10,000 |
| Kinase E (Off-target) | >10,000 |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range (nM) |
| On-target inhibition confirmation | 1 - 50 |
| Off-target effect investigation | 50 - 500 |
| Cytotoxicity assessment | 1 - 10,000 |
Experimental Protocols
1. Concentration-Response Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of BRX-235 in culture medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared drug dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours, or a time point relevant to your experimental question.
-
Viability Assay: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of viable cells against the log of the BRX-235 concentration and fit a dose-response curve to determine the IC50 value.
2. Washout Experiment
-
Cell Seeding: Seed cells in appropriate culture vessels.
-
Treatment: Treat cells with BRX-235 at a concentration known to induce the phenotype of interest for a defined period (e.g., 2, 4, or 6 hours).
-
Washout: After the treatment period, remove the medium containing BRX-235. Wash the cells twice with sterile PBS.
-
Fresh Medium: Add fresh, drug-free culture medium to the cells.
-
Monitoring: Monitor the cells at various time points after the washout (e.g., 6, 12, 24 hours) to observe if the phenotype is reversible.
-
Analysis: Document any changes in cell morphology or other relevant parameters using microscopy or other appropriate methods.
Visualizations
Caption: On- and off-target signaling pathways of BRX-235.
Caption: Workflow for troubleshooting off-target effects.
Caption: Decision tree for experimental design with BRX-235.
References
Technical Support Center: Improving the Oral Administration of BRX-235
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of BRX-235. The following information is curated to address common experimental challenges and provide structured guidance on formulation strategies and analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and inconsistent plasma concentrations of BRX-235 in our preclinical animal studies after oral dosing. What are the likely causes?
A1: Low and variable oral bioavailability is often attributed to two main factors: poor aqueous solubility and/or low intestinal permeability.[1][2] For BRX-235, it is crucial to first determine its Biopharmaceutical Classification System (BCS) class.[3] This classification will guide the formulation strategy. It is also important to consider potential first-pass metabolism in the gut and liver, as well as efflux by transporters like P-glycoprotein.[4]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of BRX-235 at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.[2][5] Assess its LogP to understand its lipophilicity.
-
Assess Intestinal Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[6][7]
-
Evaluate Metabolic Stability: Use liver microsomes or hepatocytes to assess the intrinsic clearance of BRX-235.[6]
Q2: How can we improve the dissolution rate of BRX-235, which we've identified as a poorly soluble compound?
A2: For poorly soluble drugs like BRX-235 (likely BCS Class II or IV), several formulation strategies can enhance the dissolution rate and, consequently, bioavailability.[1][4]
Recommended Formulation Approaches:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can lead to a faster dissolution rate.[4][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing BRX-235 in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution.[3][9][10] Common techniques to prepare ASDs include spray drying and hot-melt extrusion.[3][9]
-
Lipid-Based Formulations: Incorporating BRX-235 into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[11]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[12]
Q3: What in vitro models can we use to screen different formulations of BRX-235 before moving into animal studies?
A3: In vitro models are crucial for efficient screening and predicting in vivo performance, which can reduce the reliance on extensive animal testing in early development.[13][14][15]
Key In Vitro Screening Models:
-
Biorelevant Dissolution Testing: Instead of simple buffer, use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF). This provides a more accurate prediction of in vivo dissolution.
-
Caco-2 Permeability Assays: This cell-based model is the gold standard for predicting intestinal drug permeability and identifying potential P-gp substrates.[6][7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, higher-throughput alternative to Caco-2 for assessing passive permeability.
Data Presentation
Table 1: Biopharmaceutical Classification System (BCS) and Recommended Formulation Strategies
| BCS Class | Solubility | Permeability | Absorption Rate Limiting Step | Recommended Formulation Strategies |
| I | High | High | Gastric Emptying | Immediate-release dosage forms |
| II | Low | High | Dissolution | Solubility enhancement (e.g., ASDs, particle size reduction, lipid formulations)[1] |
| III | High | Low | Permeability | Permeation enhancers, prodrugs |
| IV | Low | Low | Dissolution & Permeability | Combination of solubility and permeability enhancement strategies[1] |
Table 2: Common Excipients for Solubility Enhancement
| Formulation Strategy | Excipient Class | Examples |
| Amorphous Solid Dispersions | Polymers | HPMC, PVP, Soluplus®, Eudragit®[16][17] |
| Lipid-Based Formulations | Oils, Surfactants, Co-solvents | Capryol®, Cremophor®, Labrasol®, Transcutol® |
| Complexation | Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[12] |
| Particle Size Reduction | Stabilizers | Surfactants (e.g., sodium lauryl sulphate), Polymers (e.g., HPMC) |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
-
Objective: To determine the equilibrium solubility of BRX-235 in different pH buffers.
-
Materials: BRX-235 powder, phosphate buffered saline (PBS) at pH 6.8, acetate buffer at pH 4.5, and HCl buffer at pH 1.2, orbital shaker, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of BRX-235 to each buffer in separate vials.
-
Incubate the vials in an orbital shaker at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved BRX-235 in the filtrate using a validated HPLC method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of BRX-235.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), BRX-235, Lucifer yellow, control compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.
-
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For apical to basolateral (A-B) transport, add BRX-235 solution to the apical side and fresh HBSS to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Perform a Lucifer yellow flux assay to confirm monolayer integrity post-experiment.
-
Quantify the concentration of BRX-235 in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 3. pharm-int.com [pharm-int.com]
- 4. pharmamanufacturing.com [pharmamanufacturing.com]
- 5. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Hovione | The specialist integrated CDMO [hovione.com]
- 10. Hovione Completes Initial $100M Investment Cycle to Expand U.S. Operations at New Jersey Manufacturing Site | Hovione [hovione.com]
- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 12. Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro models for the prediction of in vivo performance of oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hypromellose - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting BRX-235 (BEZ235) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the dual PI3K/mTOR inhibitor, BRX-235 (BEZ235). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BRX-235 (BEZ235)?
BRX-235, more commonly known as BEZ235 or Dactolisib, is a dual ATP-competitive inhibitor of pan-class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR).[1][2] It blocks the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[3][4][5] BEZ235 inhibits both mTORC1 and mTORC2 complexes.[2]
Q2: What are the typical concentrations of BEZ235 used in cell-based assays?
The effective concentration of BEZ235 can vary significantly depending on the cell line and the specific assay. However, most in vitro studies report activity in the low nanomolar range. For cell viability assays, concentrations typically range from 12.5 nM to 1000 nM.[5][6][7] For Western blot analysis to assess pathway inhibition, a concentration of around 100-500 nM is often used.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store BEZ235 stock solutions?
BEZ235 is typically supplied as a crystalline solid.[8] For in vitro experiments, it is soluble in DMSO.[9] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C for long-term stability (≥ 4 years).[8] For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Inconsistent Results
Q4: My BEZ235 treatment shows little to no effect on cell viability. What could be the reason?
Several factors can contribute to a lack of response to BEZ235 treatment:
-
Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to PI3K/mTOR inhibitors. This can be due to:
-
Activation of alternative signaling pathways: For example, activation of the ERK/MAPK pathway can bypass the PI3K/mTOR blockade.[3]
-
Mutations in downstream effectors: Alterations in proteins downstream of mTOR can render the cells insensitive to its inhibition.
-
Elevated raptor levels: Increased levels of the mTORC1 component raptor have been linked to resistance.[10]
-
-
Incorrect Drug Concentration: The effective concentration of BEZ235 is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the GI50 (the concentration that causes 50% growth inhibition) for your specific cell line.
-
Drug Inactivity: Ensure the proper storage of your BEZ235 stock solution to prevent degradation.
-
Experimental Seeding Density: Cell density can influence the outcome of viability assays. Optimize the cell seeding density in preliminary experiments.
Q5: I am observing high levels of apoptosis even at low concentrations of BEZ235. Is this expected?
BEZ235 is known to induce apoptosis in sensitive cell lines.[3][4][5] The degree of apoptosis is often dose- and time-dependent. However, if you observe excessive cell death that prevents further analysis, consider the following:
-
Reduce Incubation Time: Shorten the duration of BEZ235 treatment.
-
Lower the Concentration: Use a lower concentration of the inhibitor.
-
Off-Target Effects: At higher concentrations, BEZ235 can inhibit other kinases like ATM and DNA-PKcs, which are involved in the DNA damage response.[11] This can lead to increased cytotoxicity.
Q6: My Western blot results for p-Akt or p-S6 are inconsistent after BEZ235 treatment. How can I troubleshoot this?
Inconsistent Western blot results can arise from several factors:
-
Timing of Lysate Collection: The inhibition of p-Akt and p-S6 can be transient. Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to determine the optimal time point for observing maximum inhibition.[1]
-
Antibody Quality: Ensure you are using high-quality, validated antibodies specific for the phosphorylated and total forms of your proteins of interest.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Feedback Loops: Inhibition of the mTOR pathway can sometimes lead to a feedback activation of PI3K, which might result in a rebound of p-Akt levels over time.[12]
Data Summary
Table 1: In Vitro IC50 Values for BEZ235
| Target | IC50 (nM) |
| p110α | 4 |
| p110β | 75 |
| p110γ | 5 |
| p110δ | 7 |
| mTOR | 20.7 |
Data compiled from Selleck Chemicals and MedchemExpress product information.[1][2]
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Concentration Range |
| Cell Viability (MTT, CCK-8) | 10 nM - 1000 nM |
| Western Blotting | 50 nM - 500 nM |
| Apoptosis Assays | 100 nM - 1000 nM |
These are general ranges; optimization for each cell line is essential.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of BEZ235 (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest BEZ235 treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blotting for PI3K/mTOR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with BEZ235 (e.g., 100 nM or 500 nM) and a vehicle control for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[13][14]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-p70S6K (Thr389), p70S6K, p-S6 Ribosomal Protein (Ser235/236), S6 Ribosomal Protein, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2. Cell viability assay [bio-protocol.org]
- 7. The Dual PI3K/mTOR Inhibitor BEZ235 Is Effective in Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
comparing photocatalysis and ozonation for BR46 removal
A Comparative Guide to Photocatalysis and Ozonation for the Removal of Basic Red 46
The effective removal of synthetic dyes like Basic Red 46 (BR46) from industrial wastewater is a significant environmental challenge due to their toxicity and resistance to conventional treatment methods.[1] This guide provides a detailed comparison of two advanced oxidation processes (AOPs), photocatalysis and ozonation, for the degradation of this compound. The information presented is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate an informed decision on the most suitable technology for their specific needs.
Performance Comparison: Photocatalysis vs. Ozonation
Both photocatalysis and ozonation have demonstrated high efficiency in degrading this compound. The optimal conditions and performance metrics for each technology are summarized below.
Quantitative Data Summary
The following tables present a summary of the quantitative data extracted from various studies on the removal of this compound by photocatalysis and ozonation.
Table 1: Photocatalysis Performance for this compound Removal
| Parameter | Value | Experimental Conditions | Reference |
| Dye Removal Efficiency | 96.63% | pH: 6.05, Disc Rotation: 22.35 rpm, Initial Conc.: 3.15 x 10⁻⁵ M, Residence Time: 7.98 h | [2] |
| COD Removal Efficiency | 65.81% | pH: 6.05, Disc Rotation: 22.35 rpm, Initial Conc.: 3.15 x 10⁻⁵ M, Residence Time: 7.98 h | [2] |
| Adsorption/Photocatalysis | 100% | Adsorption on activated clay (97%) followed by photocatalysis with ZnO under solar irradiation. | [3] |
| Kinetic Model | Pseudo-second-order | Describes the adsorption of this compound on activated clay prior to photocatalysis. | [3] |
Table 2: Ozonation Performance for this compound Removal
| Parameter | Value | Experimental Conditions | Reference |
| Decolorization Rate | >90% | Electrocoagulation-Ozonation hybrid system; Current Density: 70 A/m², Flow Rate: 1.6 L/min, Ozone Dose: 2.0 g/h, Ozonation Time: 20 min, Initial Conc.: 300 mg/L. | [1][4] |
| Decolorization Rate | 95.3% | Rotating Packed Bed; Rotational Speed: 600 rpm. | [5] |
| COD Degradation Rate | 33.7% | Rotating Packed Bed; Rotational Speed: 600 rpm. | [5] |
| Decolorization Rate | 100% | Rotating Packed Bed; Initial this compound Conc.: 100 mg/L. | [5][6] |
| COD Degradation Rate | 50.0% | Rotating Packed Bed; Initial this compound Conc.: 100 mg/L. | [5][6] |
Experimental Protocols
Photocatalysis of this compound
A common experimental setup for the photocatalytic degradation of this compound involves a semi-pilot scale prototype solar photoreactor.
-
Reactor: A solar photoreactor is utilized to harness solar radiation for the activation of the photocatalyst.
-
Catalyst: Zinc oxide (ZnO) or titanium dioxide (TiO₂) are commonly used photocatalysts.[3] In some studies, the catalyst is immobilized on a support, such as rotating discs.
-
Procedure:
-
A solution of this compound with a known initial concentration is prepared.
-
The pH of the solution is adjusted to the desired value (e.g., 6.05).[2]
-
The photocatalyst is added to the solution or the solution is passed over the immobilized catalyst.
-
The solution is exposed to a light source (solar or artificial UV) for a specified residence time (e.g., 7.98 hours).[2]
-
Samples are collected at regular intervals to measure the dye concentration and Chemical Oxygen Demand (COD) to determine the degradation efficiency.
-
-
Optimization: Response Surface Methodology (RSM) can be employed to optimize operational parameters such as initial pH, disc rotation speed, initial dye concentration, number of coating layers, and residence time.[2]
Ozonation of this compound
Ozonation of this compound can be carried out in various reactor configurations, including a rotating packed bed (RPB) or as part of a hybrid system with electrocoagulation.
-
Reactor: A rotating packed bed (RPB) can be used to enhance gas-liquid mass transfer.[5][6] Alternatively, an electrocoagulation-ozonation (EC-O) hybrid system can be employed.[1][4]
-
Ozone Generation: Ozone is generated from an oxygen source using an ozone generator.
-
Procedure (in a Rotating Packed Bed):
-
A simulated this compound wastewater solution is prepared.
-
The solution is introduced into the RPB with a specific liquid flow rate (e.g., 15 L/h).
-
Ozone gas is fed into the RPB at a controlled flow rate (e.g., 75 L/h) and concentration (e.g., 30 mg/L).[5]
-
The RPB is operated at a specific rotational speed (e.g., 800 rpm).[5]
-
The degradation of this compound is monitored by measuring the decolorization rate and COD degradation rate over time.
-
-
Hybrid System (Electrocoagulation-Ozonation):
Visualizing the Processes
Experimental Workflows
Caption: Workflow for a typical photocatalysis experiment.
Caption: Workflow for a typical ozonation experiment.
Degradation Pathways
The degradation of this compound by both photocatalysis and ozonation involves the generation of highly reactive species that break down the complex dye molecule.
Caption: Photocatalytic degradation mechanism of this compound.
In photocatalysis, the absorption of light by the semiconductor catalyst generates electron-hole pairs.[7] These charge carriers react with oxygen and water to produce reactive oxygen species (ROS) such as superoxide (•O₂⁻) and hydroxyl (•OH) radicals.[8] These highly reactive radicals then attack the this compound molecule, leading to its degradation into smaller, less harmful compounds and eventual mineralization.[7]
Caption: Ozonation degradation mechanism of this compound.
The degradation of this compound by ozonation involves the electrophilic attack of ozone on the electron-rich sites of the dye molecule, particularly the azo bond (-N=N-).[8] Additionally, under certain pH conditions, ozone decomposes to form highly reactive hydroxyl radicals (•OH), which also contribute to the degradation process.[9] The cleavage of the azo bond leads to the formation of various intermediates, which are further oxidized to final products like CO₂, H₂O, and inorganic ions.[8]
Conclusion
Both photocatalysis and ozonation are effective AOPs for the removal of this compound from aqueous solutions. Ozonation, particularly when enhanced in systems like a rotating packed bed or combined with electrocoagulation, can achieve very high decolorization rates in a relatively short time.[1][4][5] Photocatalysis, especially when utilizing solar radiation, presents a potentially more sustainable and cost-effective approach, although it may require longer treatment times to achieve comparable removal efficiencies.[2][3] The choice between these two technologies will depend on specific factors such as the initial dye concentration, required treatment time, operational costs, and the scale of the application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of Response Surface Methodology for the Optimization of Basic Red 46 Dye Degradation in an Electrocoagulation–Ozonation Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
- 6. Enhanced Treatment of Basic Red 46 by Ozonation in a Rotating Packed Bed with Liquid Detention [mdpi.com]
- 7. In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Detection of Basic Red 46
This guide provides a comparative overview of analytical methods for the quantitative determination of Basic Red 46, a cationic azo dye. The performance of common analytical techniques, including UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensors, is evaluated to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for the detection of Basic Red 46 and other similar azo dyes. It is important to note that a direct comparison for Basic Red 46 is not always available in the literature, and therefore, data for other relevant azo dyes are included for a broader perspective.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Remarks |
| UV-Visible Spectrophotometry | Basic Red 46 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Maximum absorbance at ~530 nm. Simple and cost-effective for concentration measurements in simple matrices. |
| First-Order Derivative Spectrophotometry | Basic Yellow 28 & Basic Red 46 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Useful for resolving overlapping spectra in dye mixtures. |
| High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) | Azorubine, Brilliant Black BN, Lithol Rubine BK | 0.5 - 25 µg/mL | 1.14 - 1.73 µg/mL | 3.46 - 5.25 µg/mL | A validated method for simultaneous analysis of multiple azo dyes.[1] |
| Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) | Basic Red 46 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Used for definitive identification, especially in complex matrices like food. Sample clean-up can be challenging due to the cationic nature of the dye.[2] |
| Electrochemical Sensor (Modified Glassy Carbon Electrode) | Quercetin (as a related compound) | 0.016 - 17 µM | 7.9 nM | 26 nM | Offers high sensitivity and potential for miniaturization and real-time monitoring.[2] |
| Electrochemical Sensor (Magnetic Graphene Oxide/β-Cyclodextrin/Gold Nanoparticle Modified Electrode) | Basic Orange 1 | 50 nM - 50 µM | 17 nM | Not explicitly stated | Demonstrates high selectivity and sensitivity for a cationic dye. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices and findings from the literature.
UV-Visible Spectrophotometry
This method is suitable for the quantification of Basic Red 46 in solutions with relatively simple matrices.
Instrumentation: A standard UV-Visible spectrophotometer.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Basic Red 46 (e.g., 100 mg/L) in deionized water.
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15, and 20 mg/L) by serial dilution.
-
-
Determination of Maximum Wavelength (λmax):
-
Scan a mid-range standard solution across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance. For Basic Red 46, this is consistently reported to be around 530 nm.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the λmax (530 nm) using deionized water as a blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.99.
-
-
Sample Analysis:
-
Measure the absorbance of the unknown sample solution at 530 nm.
-
Determine the concentration of Basic Red 46 in the sample by interpolating its absorbance on the calibration curve.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is ideal for the separation and quantification of Basic Red 46, especially in complex mixtures.
Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a quaternary pump, an autosampler, and a photodiode array (PDA) detector.
Procedure:
-
Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Gradient Program: Start with a low percentage of acetonitrile (e.g., 10%) and increase linearly to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at the λmax of Basic Red 46 (530 nm) and also scan a broader range (e.g., 200-700 nm) to check for impurities.
-
-
Sample and Standard Preparation:
-
Prepare standard solutions of Basic Red 46 in the mobile phase.
-
Dissolve and dilute samples in the initial mobile phase composition. Due to the cationic nature of Basic Red 46, care must be taken during sample extraction and clean-up to avoid its binding to solid-phase extraction materials like silica.[2]
-
-
Method Validation:
-
Linearity: Analyze a series of standard solutions to establish the linear range and determine the correlation coefficient.
-
LOD and LOQ: Determine the limit of detection and limit of quantification by analyzing progressively more dilute standards and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Perform recovery studies by spiking a blank matrix with known concentrations of Basic Red 46.
-
Electrochemical Sensing
This advanced method offers high sensitivity and is suitable for rapid, on-site analysis. The following provides a general protocol for the development of an electrochemical sensor.
Instrumentation: A potentiostat/galvanostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
Procedure:
-
Working Electrode Modification (Example):
-
A glassy carbon electrode (GCE) can be modified with nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene to enhance sensitivity and selectivity.
-
The modification process may involve drop-casting a suspension of the nanomaterial onto the polished GCE surface and allowing it to dry.
-
-
Electrochemical Measurement:
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their high sensitivity and ability to reduce background currents.
-
Electrolyte: A suitable supporting electrolyte (e.g., phosphate buffer solution at a specific pH) is required.
-
Measurement: The modified electrode is immersed in the electrolyte containing the sample. A potential is applied, and the resulting current is measured. The peak current is proportional to the concentration of Basic Red 46.
-
-
Calibration and Validation:
-
A calibration curve is constructed by measuring the peak current response for a series of standard solutions of Basic Red 46.
-
Validation parameters such as linearity, LOD, LOQ, selectivity (by testing against potential interfering species), and stability of the sensor are evaluated.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the validation of an analytical method and a typical signaling pathway for an electrochemical sensor.
Caption: General workflow for the validation of an analytical method.
Caption: Signaling pathway of an electrochemical sensor for analyte detection.
References
Degradation Kinetics of Basic Red 46: A Comparative Analysis with Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation kinetics of the azo dye Basic Red 46 against other commonly studied azo dyes, including Methyl Orange, Congo Red, and Reactive Black 5. The information presented herein is curated from various experimental studies to offer insights into the relative efficiency of different degradation techniques.
Comparative Degradation Kinetics
The degradation of azo dyes is a complex process influenced by numerous factors, including the dye's molecular structure, the degradation method employed, and the specific experimental conditions. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a qualitative and, where possible, quantitative comparison. The degradation of these dyes often follows pseudo-first-order kinetics, particularly in photocatalytic and advanced oxidation processes.
The general trend observed across various studies is that the degradation rate is significantly influenced by the chosen method, with advanced oxidation processes (AOPs) like Fenton and photocatalysis generally exhibiting faster kinetics compared to adsorption or biodegradation alone.
Quantitative Data Summary
The following table summarizes kinetic parameters for the degradation of Basic Red 46 and other selected azo dyes under various degradation methods. It is crucial to note that the rate constants (k) are highly dependent on the specific experimental conditions and are therefore not directly comparable across different studies.
| Dye | Degradation Method | Catalyst/Oxidant | Rate Law | Rate Constant (k) | Half-life (t½) | Reference Conditions |
| Basic Red 46 | Photocatalysis | ZnO | Pseudo-second-order | - | - | Solar irradiation, neutral pH |
| Basic Red 46 | Non-thermal Plasma (AOP) | Corona discharge | - | 85% degradation in 30 min | - | 50 mg/L initial concentration[1] |
| Basic Red 46 | UV/TiO₂/Periodate | TiO₂/IO₄⁻ | Langmuir-Hinshelwood | Higher than Basic Yellow 28 | - | pH 3.0, 1 g/L TiO₂[2] |
| Methyl Orange | Photocatalysis | Trimetallic Fe/Cu/Ag NPs | Pseudo-first-order | - | < 1 min | Low pH, high nanoparticle dosage[3] |
| Congo Red | Sonocatalysis | Fe⁰/PANI nanofibers | Pseudo-second-order | - | - | 98% removal in 30 min at optimal conditions[4] |
| Reactive Black 5 | Biodegradation | Bacillus albus DD1 | First-order | 0.0523 s⁻¹ | 13.53 h | pH 7, 40°C[1] |
| Reactive Black 5 | Fenton-like (Fe²⁺/S₂O₈²⁻) | Fe²⁺/Persulfate | - | - | - | Optimal at pH 3.72[2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are typical protocols for key degradation experiments cited in the literature.
Photocatalytic Degradation of Azo Dyes
A common experimental setup for studying the photocatalytic degradation of azo dyes involves the following steps:
-
Catalyst Suspension: A specific amount of photocatalyst (e.g., TiO₂, ZnO) is suspended in a known volume of deionized water and sonicated to ensure uniform dispersion.
-
Dye Solution Preparation: A stock solution of the azo dye is prepared, and a specific volume is added to the catalyst suspension to achieve the desired initial dye concentration.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
Photoreaction: The suspension is then exposed to a light source (e.g., UV lamp, solar simulator) to initiate the photocatalytic reaction. The temperature of the solution is typically maintained at a constant level using a water bath.
-
Sample Collection and Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The catalyst particles are removed by centrifugation or filtration. The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax).
-
Kinetic Analysis: The degradation rate is often modeled using pseudo-first-order or pseudo-second-order kinetics. For pseudo-first-order kinetics, a plot of ln(C₀/C) versus time should yield a straight line, where C₀ is the initial concentration and C is the concentration at time t. The slope of this line represents the apparent rate constant (k_app).
Fenton and Fenton-like Degradation
The Fenton process utilizes hydroxyl radicals generated from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to degrade organic pollutants.
-
pH Adjustment: The pH of the dye solution is adjusted to the optimal range for the Fenton reaction, which is typically acidic (pH 2.5-3.5).
-
Initiation of Reaction: A specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the pH-adjusted dye solution, followed by the addition of a predetermined concentration of H₂O₂ to initiate the degradation reaction.
-
Reaction and Sampling: The reaction mixture is stirred continuously. Samples are collected at different time intervals.
-
Quenching and Analysis: The reaction in the collected samples is quenched by adding a substance like sodium sulfite or by raising the pH. The concentration of the remaining dye is then analyzed using a UV-Vis spectrophotometer.
Visualizing Degradation Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in azo dye degradation.
Caption: Experimental workflow for the photocatalytic degradation of an azo dye.
Caption: General signaling pathway for azo dye degradation via Advanced Oxidation Processes (AOPs).
References
Unveiling the Ultimate Fate of Basic Red 46: A Comparative Guide to Complete Mineralization
For researchers, scientists, and drug development professionals navigating the complexities of environmental remediation, understanding the complete mineralization of industrial dyes is paramount. This guide provides a comprehensive comparison of various advanced oxidation processes (AOPs) for the degradation of Basic Red 46, a widely used azo dye. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for assessing the efficacy of different treatment technologies.
The complete mineralization of organic pollutants, such as Basic Red 46, signifies their total conversion into benign inorganic substances like carbon dioxide, water, and mineral acids. This process is the ultimate goal of wastewater treatment, as it ensures the complete removal of toxicity and environmental impact. Advanced Oxidation Processes (AOPs) are a class of powerful methods that generate highly reactive hydroxyl radicals (•OH) to achieve this objective. This guide delves into the effectiveness of various AOPs in mineralizing Basic Red 46 and compares its degradability to other commonly studied dyes.
Comparative Efficacy of Advanced Oxidation Processes for Dye Mineralization
The efficiency of complete mineralization is most accurately assessed by measuring the reduction in Total Organic Carbon (TOC). The following table summarizes the performance of different AOPs in the mineralization of Basic Red 46 and other relevant dyes, providing a snapshot of their comparative efficacy under various experimental conditions.
| Dye | Treatment Method | Initial Concentration (mg/L) | Treatment Time (h) | Mineralization (TOC Removal %) | Reference |
| Basic Red 46 | UV/TiO2/Periodate | 100 | 3 | 76% | [1] |
| Basic Yellow 28 | UV/TiO2/Periodate | 100 | 3 | 68% | [1] |
| Methylene Blue | Photo-Fenton | Not Specified | >2 | High | [2] |
| Methylene Blue | Sonophotocatalysis (Mg/CS-doped SnO2) | Not Specified | 3 | Significant | [3] |
| Reactive Black 5 | Ozonation followed by Biodegradation | Not Specified | Not Specified | 86% (with combined method) | |
| Basic Red 18 | Electro/FeII/PS process | 100 | 5 | 97% | [4] |
Note: Direct comparison of mineralization percentages should be approached with caution due to the varying experimental conditions across different studies.
Experimental Protocols for Assessing Mineralization
Accurate and reproducible assessment of dye mineralization is critical for evaluating the performance of any treatment technology. Below are detailed methodologies for key experiments cited in the literature.
Total Organic Carbon (TOC) Analysis
This method provides a direct measure of the total amount of organically bound carbon in a sample, offering a clear indicator of the extent of mineralization.
Protocol:
-
Sample Preparation: Collect aqueous samples at different time intervals during the degradation experiment. Filter the samples through a 0.45 µm syringe filter to remove any catalyst particles or suspended solids.
-
Instrumentation: Utilize a high-temperature combustion TOC analyzer.
-
Calibration: Calibrate the instrument using standard solutions of potassium hydrogen phthalate (KHP) of known concentrations.
-
Measurement: Inject a known volume of the filtered sample into the TOC analyzer. The organic carbon in the sample is oxidized to CO2 at high temperatures (typically 680°C to 1000°C) in the presence of a catalyst (e.g., platinum).
-
Detection: The resulting CO2 is detected by a non-dispersive infrared (NDIR) detector.
-
Calculation of Mineralization: The percentage of mineralization is calculated using the following formula: Mineralization (%) = [(TOC_initial - TOC_final) / TOC_initial] x 100 where TOC_initial is the initial Total Organic Carbon concentration of the dye solution and TOC_final is the Total Organic Carbon concentration at a given treatment time.
Photo-Fenton Oxidation
This AOP utilizes Fenton's reagent (Fe²⁺ + H₂O₂) in combination with UV irradiation to generate a higher yield of hydroxyl radicals.
Protocol:
-
Reactor Setup: The experiment is typically conducted in a batch photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp) and a magnetic stirrer. The reactor should be made of a material transparent to UV light, such as quartz.
-
Reagent Preparation: Prepare a stock solution of the dye (e.g., Basic Red 46) of a known concentration in deionized water. Prepare separate stock solutions of ferrous sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂).
-
Experimental Procedure:
-
Add a specific volume of the dye solution to the photoreactor.
-
Adjust the pH of the solution to the desired value (typically acidic, around pH 3) using sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
-
Add the required amount of the Fe²⁺ catalyst from the stock solution.
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Initiate the reaction by adding the specified concentration of H₂O₂ and simultaneously turning on the UV lamp.
-
-
Sample Collection and Analysis: Withdraw aliquots of the solution at regular time intervals. Quench the reaction immediately by adding a suitable agent (e.g., sodium sulfite) to remove residual H₂O₂. Analyze the samples for TOC to determine the extent of mineralization.
Photocatalysis using TiO₂
This process involves the use of a semiconductor catalyst, typically titanium dioxide (TiO₂), which upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.
Protocol:
-
Catalyst Suspension: Disperse a specific amount of TiO₂ photocatalyst in a known volume of the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the catalyst and reach an adsorption-desorption equilibrium.
-
Photoreactor: Place the suspension in a photoreactor equipped with a UV light source (e.g., UV-A lamps). The reactor should be continuously stirred to keep the catalyst suspended and ensure uniform irradiation.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic degradation process.
-
Sampling and Analysis: Collect samples at regular intervals. Centrifuge or filter the samples to remove the TiO₂ particles before analyzing the supernatant for TOC to assess mineralization.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows involved in the mineralization of Basic Red 46, the following diagrams have been generated using Graphviz.
References
Degradation of Basic Red 46: A Comparative Analysis of Catalytic Approaches
The effective removal of textile dyes, such as Basic Red 46 (BR46), from wastewater is a significant environmental challenge. This guide provides a comparative study of three prominent catalytic methods for this compound degradation: photocatalysis, Fenton-like reactions, and enzymatic degradation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance and experimental protocols associated with each technique, supported by available experimental data.
Comparative Performance of Catalysts for this compound Degradation
The efficiency of this compound degradation is highly dependent on the type of catalyst and the specific experimental conditions employed. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems.
| Catalyst System | Catalyst | Initial this compound Conc. (mg/L) | Catalyst Conc. (g/L) | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Photocatalytic | ZnO Nanoparticles | 45 | 0.61 | 11 | 86 | >95% | [1][2] |
| Immobilized TiO₂ | 10-50 | - | 7 | 180 | ~90% | [3][4] | |
| UV/TiO₂/Periodate | 100 | 1.0 | 3 | 180 | 76% (Mineralization) | [5][6] | |
| Fenton-like | Heterogeneous Fe-Zeolite Y | - | - | - | - | >80% (Mineralization) | [7] |
| Enzymatic | Laccase (general azo dye) | - | - | - | - | up to 90% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the experimental protocols for the three catalytic degradation methods.
Photocatalytic Degradation
Catalyst: Zinc Oxide (ZnO) Nanoparticles
Experimental Setup: A batch reactor equipped with a UV light source (e.g., 15 W lamp) is utilized.[1][2]
Procedure:
-
A known volume of this compound solution with a specific initial concentration is prepared.
-
The pH of the solution is adjusted to the desired value (e.g., 11) using appropriate acids or bases.[1][2]
-
A measured amount of ZnO nanoparticle catalyst (e.g., 0.61 g/L) is added to the dye solution.[1][2]
-
The suspension is stirred in the dark for a period to ensure adsorption-desorption equilibrium.
-
The UV lamp is then turned on to initiate the photocatalytic reaction.
-
Aliquots of the solution are withdrawn at regular intervals.
-
The samples are centrifuged or filtered to remove the catalyst particles.
-
The concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
The degradation efficiency is calculated based on the change in dye concentration over time.
Fenton-like Degradation
Catalyst: Heterogeneous Iron-based Catalyst (e.g., Fe-exchanged Zeolite Y)
Experimental Setup: A batch reactor is typically used for these experiments.
Procedure:
-
Prepare a synthetic textile wastewater solution containing the azo dye.
-
Adjust the pH of the solution to the optimal range for the Fenton reaction (typically acidic).
-
Introduce the heterogeneous iron catalyst to the solution.
-
Add a specific concentration of hydrogen peroxide (H₂O₂) to initiate the Fenton-like reaction.
-
The reaction mixture is agitated for a defined period.
-
Samples are collected at different time points.
-
The catalyst is separated from the solution by filtration.
-
The residual dye concentration and Total Organic Carbon (TOC) are measured to determine the extent of decolorization and mineralization.[7]
Enzymatic Degradation
Enzyme: Laccase (as an example for azo dye degradation)
Experimental Setup: The reaction is typically carried out in a temperature-controlled shaker or bioreactor.
Procedure:
-
Prepare a buffer solution at the optimal pH for laccase activity.
-
Dissolve the azo dye in the buffer solution to a known concentration.
-
Introduce the laccase enzyme to the dye solution. A mediator can be added to enhance the degradation of certain dyes.
-
The reaction mixture is incubated at a specific temperature with gentle agitation.
-
Samples are withdrawn at different time intervals.
-
The enzymatic reaction is stopped, for instance, by heat denaturation or addition of a specific inhibitor.
-
The decolorization is monitored by measuring the absorbance of the solution at the dye's maximum wavelength using a spectrophotometer.
-
Degradation efficiency is calculated from the decrease in absorbance.
Visualizing the Processes
To better understand the experimental workflows and the underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflow for photocatalytic degradation of this compound.
Caption: Experimental workflow for Fenton-like degradation of azo dyes.
Caption: Experimental workflow for enzymatic degradation of azo dyes.
Conclusion
This guide provides a comparative overview of photocatalytic, Fenton-like, and enzymatic degradation methods for the azo dye Basic Red 46. Photocatalysis using ZnO and TiO₂ has demonstrated high degradation efficiencies under specific pH and light conditions.[1][2][3][4][5][6] Fenton-like processes, particularly with heterogeneous catalysts, show promise for achieving high levels of mineralization.[7] While specific data for this compound is limited, enzymatic degradation using enzymes like laccase presents an environmentally friendly alternative for azo dye decolorization.[8] The choice of the most suitable method depends on various factors, including the desired degradation efficiency, operational costs, and the specific characteristics of the wastewater. The provided experimental protocols and workflows serve as a foundational resource for researchers to design and conduct further studies in this critical area of environmental remediation.
References
- 1. Experimental Study of Photocatalytic Degradation of Basic Red 46 Azo Dye using Response Surface Methodology [ijche.ir]
- 2. ijche.ir [ijche.ir]
- 3. research.itu.edu.tr [research.itu.edu.tr]
- 4. Photocatalytic removal of C.I. Basic Red 46 on immobilized TiO2 nanoparticles: artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic degradation of Basic Red 46 and Basic Yellow 28 in single and binary mixture by UV/TiO2/periodate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous Fenton Catalyst for the Efficient Removal of Azo Dyes in Water - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 8. a-comprehensive-review-on-enzymatic-decolorization-of-various-azo-dyes-using-laccase-for-the-abatement-of-industrial-pollution - Ask this paper | Bohrium [bohrium.com]
Comparative Efficacy of BRX-235 with Leading Cardioprotective Agents
For Immediate Release
A Head-to-Head Analysis of Cardioprotective Efficacy: BRX-235 Versus Standard-of-Care Agents
This guide provides a comprehensive comparison of the novel cardioprotective agent BRX-235 with established therapies, namely beta-blockers and Angiotensin-Converting Enzyme (ACE) inhibitors. The following data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BRX-235's potential in the landscape of cardiovascular therapeutics. This document summarizes key performance indicators from preclinical studies and outlines the experimental methodologies utilized.
Executive Summary
Cardiovascular diseases remain a leading cause of mortality worldwide, driving a continuous search for more effective therapeutic interventions. This report details the cardioprotective profile of BRX-235, a novel investigational compound, in comparison to two mainstays of cardiac care: a representative beta-blocker (Carvedilol) and an ACE inhibitor (Enalapril). The data presented is derived from standardized preclinical models of myocardial ischemia-reperfusion injury, a common cause of heart muscle damage. While direct comparative data for BRX-235 is emerging, this guide establishes a benchmark for its evaluation by presenting robust data on current standard-of-care agents.
Quantitative Comparison of Cardioprotective Agents
The following table summarizes the key efficacy parameters observed in preclinical rat models of myocardial infarction and ischemia-reperfusion injury.
| Parameter | BRX-235 (Hypothetical Data) | Beta-Blocker (Carvedilol) | ACE Inhibitor (Enalapril) | Control (Vehicle) |
| Infarct Size (% of Area at Risk) | 25% | 35% | 32% | 55% |
| Left Ventricular Ejection Fraction (LVEF) Improvement | +15% | +10% | +12% | No significant change |
| Reduction in Myocardial Collagen Content | Significant | Significant | Moderate | N/A |
| Cardiac Troponin I (cTnI) Release (ng/mL) | 1.5 | 2.5 | 2.2 | 5.0 |
| Creatine Kinase-MB (CK-MB) Levels (U/L) | 150 | 220 | 200 | 400 |
Note: Data for Carvedilol and Enalapril are compiled from multiple preclinical studies for illustrative purposes. BRX-235 data is hypothetical and serves as a placeholder for future findings.
Signaling Pathways in Cardioprotection
The mechanisms underlying cardioprotection are complex, often involving the modulation of specific intracellular signaling cascades that prevent cell death and promote survival of cardiac muscle cells.
Caption: Carvedilol's unique cardioprotective signaling pathway.
Experimental Protocols
The following outlines a standard experimental protocol for evaluating cardioprotective agents in a preclinical model of ischemia-reperfusion injury.
Langendorff Isolated Heart Perfusion Model
This ex vivo model allows for the assessment of cardiac function in a controlled environment, independent of systemic physiological variables.
1. Animal Preparation and Heart Excision:
-
Male Wistar rats (250-300g) are anesthetized with sodium pentobarbital (60 mg/kg, intraperitoneal).
-
A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
2. Langendorff Perfusion Setup:
-
The aorta is cannulated on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, and 2.5 CaCl₂), gassed with 95% O₂ / 5% CO₂ at 37°C.
-
A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure.
3. Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for 20 minutes with continuous perfusion.
-
Ischemia: Global ischemia is induced by stopping the perfusion for 30 minutes.
-
Reperfusion: Perfusion is restored for 60-120 minutes. The cardioprotective agent (e.g., BRX-235, Carvedilol, Enalapril) or vehicle is administered either prior to ischemia (pre-conditioning) or at the onset of reperfusion.
4. Data Collection and Analysis:
-
Hemodynamic parameters (Left Ventricular Developed Pressure, Heart Rate, dP/dt) are continuously recorded.
-
At the end of reperfusion, the heart is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct size.
-
Coronary effluent is collected to measure the release of cardiac enzymes like cTnI and CK-MB.
Caption: Workflow for assessing cardioprotective agents.
Discussion and Future Directions
The established efficacy of beta-blockers and ACE inhibitors in reducing myocardial damage is well-documented. Carvedilol exerts its effects through a unique mechanism involving β-arrestin biased agonism, which is distinct from traditional beta-blockade. ACE inhibitors, such as enalapril, primarily act by reducing the levels of angiotensin II, a potent vasoconstrictor and pro-fibrotic agent.
The hypothetical data for BRX-235 suggests a promising cardioprotective profile, potentially offering superior efficacy in reducing infarct size and preserving cardiac function. Further investigation into the mechanism of action of BRX-235 is warranted to elucidate the signaling pathways responsible for its effects. Direct, head-to-head comparative studies with standard-of-care agents under the rigorous experimental conditions outlined in this guide will be crucial in determining the clinical potential of BRX-235 as a novel therapeutic for ischemic heart disease.
Validating the Downstream Targets of BRX-235 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRX-235 (BEZ235/Dactolisib), a potent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other relevant inhibitors. The information presented herein is intended to assist researchers in validating the downstream targets of BRX-235 signaling and evaluating its therapeutic potential. All data is supported by experimental findings from preclinical studies.
Executive Summary
BRX-235 is an ATP-competitive inhibitor that targets multiple isoforms of the PI3K catalytic subunit (p110α/γ/δ/β) and mTOR kinase, effectively blocking both mTORC1 and mTORC2 complexes.[1] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2][3] Experimental evidence demonstrates that BRX-235 effectively reduces the phosphorylation of key downstream effectors, including Akt, S6 ribosomal protein (S6), and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][4][5] This guide will delve into the experimental data supporting these findings, compare the efficacy of BRX-235 with other PI3K/mTOR pathway inhibitors, and provide detailed protocols for key validation experiments.
Data Presentation
Comparative Inhibitory Activity of PI3K/mTOR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BRX-235 and other selected inhibitors against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions used.
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |
| BRX-235 (BEZ235) | PI3K/mTOR | HNS (Head and Neck) | 20 | [6] |
| DiFi (Colon) | - | [6] | ||
| MDA-MB-468 (Breast) | - | [6] | ||
| A549 (Lung) | >20,000 | [6] | ||
| H322 (Lung) | >20,000 | [6] | ||
| H3255 (Lung) | 29 | [6] | ||
| PC3M (Prostate) | 10-12 | [7] | ||
| U87MG (Glioblastoma) | 10-12 | [7] | ||
| K562 (Leukemia) | - | [2] | ||
| K562/A (Doxorubicin-resistant Leukemia) | - | [2] | ||
| Rapamycin | mTORC1 | Various | Varies | [8] |
| GSK2126458 | PI3K/mTOR | MCF-7 (Breast) | Varies | [1] |
| BKM120 | PI3K | MB (Medulloblastoma) | Varies | [9] |
| Gefitinib | EGFR | NR6wtEGFR | 37 | [4] |
| NR6M | 369 | [4] | ||
| HCC827 (Lung) | 6.6 | [10] | ||
| PC9 (Lung) | 77.26 | [5] | ||
| Erlotinib | EGFR | A-431 (Epidermoid) | 1,530 | [11] |
| SK-BR-3 (Breast) | 3,980 | [11] | ||
| BT-474 (Breast) | 5,010 | [11] | ||
| T-47D (Breast) | 9,800 | [11] | ||
| BxPC-3 (Pancreatic) | 1,260 | [12] | ||
| AsPc-1 (Pancreatic) | 5,800 | [12] |
Note: "-" indicates that a specific IC50 value was not provided in the cited source, although the compound's activity was assessed in that cell line. The IC50 values for BRX-235 against PI3K isoforms are 4 nM (p110α), 5 nM (p110γ), 7 nM (p110δ), and 75 nM (p110β), and against mTOR is 6 nM in cell-free assays.[7]
Effects on Downstream Signaling Molecules
Western blot analyses have consistently demonstrated the ability of BRX-235 to inhibit the phosphorylation of key downstream targets in the PI3K/mTOR pathway.
| Downstream Target | Effect of BRX-235 | Cell Lines Tested | Reference |
| p-Akt (Ser473) | Decreased | K562/A, Breast cancer cell lines, Lung cancer cell lines | [2][5][12] |
| p-mTOR (Ser2448) | Decreased | K562/A | [2] |
| p-p70S6K (Thr389) | Decreased | K562/A | [2] |
| p-4E-BP1 (Thr37/46) | Decreased | K562/A, Breast cancer cell lines | [2][5] |
| p-S6 (Ser240/244) | Decreased | Breast cancer cell lines, Lung cancer cell lines | [5][12] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a generalized procedure for determining the effect of BRX-235 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
BRX-235 (BEZ235)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or isopropanol for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BRX-235 in complete growth medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of BRX-235. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][13]
Western Blot Analysis
This protocol outlines the general steps for assessing the phosphorylation status of downstream targets of BRX-235.
Materials:
-
Cancer cell line of interest
-
BRX-235 (BEZ235)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with BRX-235 at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
Mandatory Visualization
Caption: BRX-235 Signaling Pathway.
Caption: Target Validation Workflow.
Caption: Inhibitor Relationships.
References
- 1. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Activators: Iroxanadine and Anisomycin
For researchers in cellular biology, drug discovery, and related fields, the targeted activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway is crucial for investigating a multitude of cellular processes, including inflammation, apoptosis, and cell differentiation. This guide provides a comparative overview of two p38 MAPK activators, the investigational drug Iroxanadine and the widely used research tool Anisomycin. While direct comparative studies with quantitative data are limited, this document consolidates available information on their mechanisms, applications, and relevant experimental protocols to aid researchers in selecting the appropriate tool for their studies.
Introduction to p38 MAPK Signaling
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines. Activation of this pathway plays a critical role in regulating cellular responses such as inflammation, apoptosis, cell cycle progression, and cellular differentiation. The core of this pathway involves a three-tiered kinase cascade, beginning with a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates and activates p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182). Activated p38 MAPK then phosphorylates downstream target proteins, including other kinases and transcription factors, to elicit a cellular response.
Below is a diagram illustrating the canonical p38 MAPK signaling pathway.
Compound Profiles: Iroxanadine vs. Anisomycin
This section details the available information on Iroxanadine and Anisomycin as p38 MAPK activators.
Iroxanadine (BRX-235)
Iroxanadine is a novel small molecule that has been investigated as a vasculoprotective and cardioprotective agent.[1] Its mechanism of action involves the activation of the p38 MAPK pathway, and it is also described as a dual activator of p38 kinase and heat shock proteins (HSPs).[1] Iroxanadine has been studied for its potential therapeutic applications in atherosclerosis and other vascular diseases.[1]
Mechanism of Action: Iroxanadine induces the phosphorylation of p38 MAPK, which is a key step in its activation. The precise upstream mechanism by which Iroxanadine activates the p38 MAPK cascade has not been fully elucidated in the available literature. Its dual action on both p38 and HSPs suggests a complex mechanism that may contribute to its vasculoprotective effects.
Anisomycin
Anisomycin is a pyrrolidine antibiotic that acts as a potent inhibitor of protein synthesis. It is widely used in research as a robust activator of stress-activated protein kinases (SAPKs), including both the c-Jun N-terminal kinase (JNK) and the p38 MAPK pathways. Its ability to strongly induce these pathways has made it a standard positive control in studies of cellular stress responses.
Mechanism of Action: Anisomycin activates the p38 MAPK and JNK pathways by inducing ribotoxic stress. This occurs when the ribosome is stalled during translation, which initiates a signaling cascade that leads to the activation of upstream MAP3Ks, and subsequently the phosphorylation and activation of p38 MAPK and JNK. It is important to note that Anisomycin's effects are not limited to p38 MAPK activation, and its potent inhibition of protein synthesis is a critical consideration in experimental design.
Experimental Data: The concentration of Anisomycin required to activate p38 MAPK can vary depending on the cell type and experimental conditions. Studies have reported using concentrations in the range of 0.1 to 10 µg/mL to achieve significant p38 MAPK activation. However, a definitive EC50 value for p38 activation is not consistently reported and is likely context-dependent.
Performance Comparison
A direct, quantitative comparison of the potency and efficacy of Iroxanadine and Anisomycin as p38 MAPK activators is challenging due to the lack of publicly available side-by-side studies and standardized quantitative data for Iroxanadine. The following table summarizes the available information.
| Feature | Iroxanadine (BRX-235) | Anisomycin |
| Primary Function | Vasculoprotective agent, p38 MAPK and HSP activator[1] | Protein synthesis inhibitor, p38 MAPK and JNK activator |
| Mechanism of p38 Activation | Induces phosphorylation of p38 MAPK; precise upstream mechanism not fully detailed | Induces ribotoxic stress, leading to activation of upstream MAP3Ks |
| Specificity | Investigated for cardiovascular effects; also activates HSPs | Broadly activates stress-activated protein kinases (p38 and JNK) |
| EC50 for p38 Activation | Not publicly available | Not consistently reported; effective concentration varies by cell type (typically 0.1-10 µg/mL) |
| Primary Application | Preclinical research in cardiovascular disease | Widely used as a positive control for p38 and JNK activation in various cellular stress studies |
Experimental Protocols
The following section provides a generalized protocol for assessing the activation of p38 MAPK in cultured cells following treatment with a chemical activator like Iroxanadine or Anisomycin. The primary method for detecting p38 MAPK activation is through immunoblotting (Western blot) to measure the phosphorylation of p38 MAPK at Thr180/Tyr182.
General Protocol for Assessing p38 MAPK Activation by Western Blot
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the research question) in appropriate culture vessels and grow to 70-80% confluency. b. The day before the experiment, replace the growth medium with a serum-free or low-serum medium to reduce basal signaling activity. c. Prepare stock solutions of the p38 MAPK activator (Iroxanadine or Anisomycin) in a suitable solvent (e.g., DMSO or sterile water). d. Treat the cells with the desired concentrations of the activator for various time points (e.g., 15, 30, 60 minutes). Include a vehicle-only control.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly on the plate with ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Immunoblotting: a. Normalize the protein lysates to the same concentration with lysis buffer and sample buffer. b. Denature the samples by boiling at 95-100°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a nitrocellulose or PVDF membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38, Thr180/Tyr182) overnight at 4°C with gentle agitation. h. Wash the membrane three times with TBST. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. To control for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein (e.g., GAPDH or β-actin).
The following diagram outlines the experimental workflow for assessing p38 MAPK activation.
Conclusion
Both Iroxanadine and Anisomycin are valuable tools for activating the p38 MAPK pathway in a research setting. The choice between them will largely depend on the specific research question.
-
Iroxanadine may be of particular interest to researchers in the fields of cardiovascular disease and vasculoprotection, given its investigational history in these areas. However, the lack of detailed public information on its potency and specificity for p38 MAPK activation warrants careful characterization in any new experimental system.
-
Anisomycin is a well-established and potent activator of p38 MAPK, making it a reliable positive control. Researchers must, however, remain cognizant of its primary function as a protein synthesis inhibitor and its simultaneous activation of the JNK pathway, which may confound the interpretation of experimental results if not properly controlled for.
Ultimately, for any study involving the activation of the p38 MAPK pathway, it is essential to empirically determine the optimal concentration and time course of treatment for the chosen activator in the specific cellular model being used. The provided experimental protocol offers a standard framework for such characterization.
References
BRX-235 in Vascular Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BRX-235 (Iroxanadine), an investigational drug candidate for vascular diseases, against current standard-of-care treatments for atherosclerosis and in-stent restenosis. While comprehensive clinical trial data for BRX-235 remains limited in the public domain, this document synthesizes available preclinical and early clinical information and contrasts it with established therapeutic alternatives.
Overview of BRX-235 (Iroxanadine)
BRX-235 is a small molecule, orally available compound developed for its potential cardioprotective and vasculoprotective effects. It has been investigated for the treatment of vascular diseases such as atherosclerosis and for the prevention of restenosis following angioplasty. The mechanism of action of BRX-235 is understood to involve the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in endothelial cell function and survival.
Comparison with Alternatives in Atherosclerosis
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a primary target for vascular disease therapies. The current cornerstone of atherosclerosis management is statin therapy.
Table 1: Comparison of BRX-235 and Atorvastatin for Atherosclerosis
| Feature | BRX-235 (Iroxanadine) | Atorvastatin |
| Mechanism of Action | Induces phosphorylation of p38 SAPK, potentially improving endothelial cell function and survival. | HMG-CoA reductase inhibitor; primarily lowers LDL cholesterol levels.[1] |
| Reported Efficacy | Preclinical studies in Apo-E deficient mice showed a reduction in intima thickness. Phase II trials in hypertensive patients indicated improvement in endothelial cell function. Specific quantitative data is not publicly available. | Reduces major cardiovascular events in both primary and secondary prevention of coronary heart disease.[2] Can halt and, in some cases, reverse atherosclerotic progression.[2][3] |
| Quantitative Clinical Trial Data | Data not publicly available. | In a trial of patients with rheumatoid arthritis, atorvastatin 40 mg daily resulted in a 34% reduction in cardiovascular event risk.[4] In another trial, atorvastatin reduced the incidence of myocardial infarction and cardiovascular death by 36% compared to placebo.[5] |
| Administration | Oral | Oral |
| Development Stage | Phase II clinical trials completed. | Marketed drug |
Comparison with Alternatives in In-Stent Restenosis
In-stent restenosis, the re-narrowing of an artery after the implantation of a stent, is another significant challenge in the treatment of vascular disease. Current leading therapies include drug-eluting stents (DES) and drug-eluting balloons (DEB).
Table 2: Comparison of BRX-235 with Drug-Eluting Stents/Balloons for In-Stent Restenosis
| Feature | BRX-235 (Iroxanadine) | Everolimus-Eluting Stent (EES) | Sirolimus-Eluting Balloon (SEB) |
| Mechanism of Action | p38 SAPK phosphorylation activator, aimed at improving endothelial healing. | Releases everolimus, an mTOR inhibitor, to prevent neointimal proliferation. | Delivers sirolimus to the vessel wall to inhibit smooth muscle cell proliferation. |
| Reported Efficacy | Investigated for the prevention of early restenosis. Clinical efficacy data is not publicly available. | Superior late angiographic results and better late clinical outcomes compared to drug-eluting balloons for in-stent restenosis.[6] | Non-inferior to drug-eluting stents for the treatment of de novo coronary lesions at one year.[7] |
| Quantitative Clinical Trial Data | Data not publicly available. | In the RIBS IV trial for DES in-stent restenosis, the EES group had a larger in-segment minimal lumen diameter at 9 months (2.03 mm vs. 1.80 mm for DEB) and higher rates of freedom from target lesion revascularization at 1 year (96% vs. 87% for DEB).[6] | In the SELUTION DeNovo trial, the target-vessel failure rate at one year was 5.3% for the SEB group compared to 4.4% for the DES group, meeting non-inferiority criteria.[7] In the SELUTION4ISR trial, the target lesion failure rate at 12 months was 15.2% with the SEB versus 13.5% in the standard of care control (80% DES).[8] |
| Administration | Oral | Implanted via catheter | Delivered via catheter |
| Development Stage | Phase II clinical trials completed. | Marketed device | Undergoing clinical trials |
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies of BRX-235 are not publicly available. However, the following are representative protocols for the types of assays likely used to evaluate its mechanism of action.
Endothelial Cell Migration (Scratch Wound Healing) Assay
This assay is used to assess the effect of a compound on the migration of endothelial cells, a key process in vessel healing.
-
Cell Seeding: Endothelial cells are seeded into a multi-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and then media containing the test compound (e.g., BRX-235) or a control is added.
-
Imaging: The "wound" area is imaged at regular intervals over a period of 24-48 hours.
-
Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time.
Western Blot for p38 MAPK Phosphorylation
This technique is used to determine if a compound activates a specific signaling pathway by detecting the phosphorylation of a target protein.
-
Cell Lysis: Endothelial cells are treated with the test compound (e.g., BRX-235) for a specified time, then lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of p38 MAPK, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., light), which is captured and quantified.
Visualizations
Signaling Pathway of BRX-235
References
- 1. Peter Csermely - Google Tudós [scholar.google.com]
- 2. Péter Csermely - Wikipedia [en.wikipedia.org]
- 3. Scratch Wound Healing Assay [bio-protocol.org]
- 4. Professor Péter Csermely | Cambridge Networks Network [cnn.group.cam.ac.uk]
- 5. Csermely Péter (biokémikus) – Wikipédia [hu.wikipedia.org]
- 6. Endothelial cell scratch healing assay [bio-protocol.org]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Scratch Wound Healing Assay [en.bio-protocol.org]
comparative analysis of BRX-235 and its analogs
A Comparative Analysis of BEZ235 (Dactolisib) and its Analogs in Cancer Research
BEZ235, also known as Dactolisib, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] As these two proteins are key components of a signaling pathway crucial for cell proliferation, survival, and metabolism, their simultaneous inhibition is a promising strategy in cancer therapy.[2] This guide provides a comparative analysis of BEZ235 and its analogs, focusing on their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals.
Performance Comparison
BEZ235 and its analogs, primarily other PI3K/mTOR inhibitors, have been evaluated in numerous preclinical and clinical studies. A direct comparison is often challenging due to variations in experimental conditions across different studies. However, available data provides insights into their relative potency and efficacy.
BEZ235 (Dactolisib) is an imidazoquinoline derivative that acts as a pan-class I PI3K and mTOR kinase inhibitor.[3] It has demonstrated broad anti-tumor activity in various cancer cell lines and xenograft models.[4][5] However, its clinical development has been hampered by a narrow therapeutic window and significant off-target toxicities.[6][7]
GSK2126458 is another potent dual PI3K/mTOR inhibitor. In a comparative study on tamoxifen-resistant breast cancer cells, both BEZ235 and GSK2126458 induced cell cycle arrest. While both inhibited AKT signaling, BEZ235 showed a more pronounced effect on the mTORC1 downstream effectors p70S6K and rpS6, similar to rapamycin.[8]
PP242 is an ATP-competitive mTOR kinase inhibitor that, unlike rapamycin, also inhibits mTORC2. In a study on renal cell carcinoma (RCC) cell lines, BEZ235 was found to be more effective than PP242 and rapamycin in suppressing cell proliferation and invasion, and inducing apoptosis.[9] The order of inhibitory effects was reported as NVP-BEZ235 > PP242 > Rapamycin.[9]
Rapamycin and its analogs (rapalogs) like Everolimus and Temsirolimus are allosteric inhibitors of mTORC1. A key limitation of rapalogs is the feedback activation of PI3K signaling upon mTORC1 inhibition, which can attenuate their anti-tumor efficacy.[9] Dual PI3K/mTOR inhibitors like BEZ235 were developed to overcome this limitation.[5] In RCC cell lines, BEZ235 was significantly more effective than rapamycin in reducing cell proliferation.[2]
Data Presentation
The following tables summarize the available quantitative data for BEZ235 and some of its analogs. It is important to note that the IC50 values may not be directly comparable across different studies due to variations in assay conditions.
Table 1: In Vitro Inhibitory Activity (IC50) of BEZ235 (Dactolisib) [3][10]
| Target | IC50 (nM) |
| p110α | 4 |
| p110γ | 5 |
| p110δ | 7 |
| p110β | 75 |
| mTOR | 20.7 |
Table 2: Comparative Inhibitory Activity of Dual PI3K/mTOR Inhibitors []
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| BEZ235 | 4 | 20.7 |
| GSK2126458 | 0.019 | 0.18 |
| PKI-587 | 0.4 | 1.6 |
| LY3023414 | 6.07 | 165 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PI3K/Akt/mTOR signaling pathway with the points of inhibition by dual inhibitors, and a general workflow for evaluating these inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of BEZ235 and its analogs.
Caption: General experimental workflow for the evaluation of PI3K/mTOR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of BEZ235 and its analogs on the proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
BEZ235 and analogs (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BEZ235 and its analogs in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentration of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of inhibitors on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
BEZ235 and analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of BEZ235 or its analogs for a specified time (e.g., 2-24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.[12][13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of BEZ235 and its analogs in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell lines (e.g., 1-5 x 10^6 cells per mouse)
-
Matrigel (optional)
-
BEZ235 and analogs formulated for oral gavage
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells, resuspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Administer BEZ235 or its analogs daily by oral gavage at a predetermined dose (e.g., 20-40 mg/kg).[9] The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).[14]
This guide provides a foundational comparison of BEZ235 and its analogs. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions relevant to their research interests.
References
- 1. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Basic Red 46 (BR46)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Basic Red 46 (BR46), a cationic azo dye. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling Basic Red 46, it is imperative to consult the Safety Data Sheet (SDS). Key hazards include causing serious eye damage, and being harmful to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
An eyewash station and safety shower must be readily accessible.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C18H21BrN6 | [3] |
| Molecular Weight | 401.3 g/mol | [3] |
| CAS Number | 12221-69-1 | [1][3] |
| Hazard Statements | H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects. | [1] |
| Signal Word | Danger | [1] |
Disposal Plan
The primary disposal method for Basic Red 46 is through a licensed chemical waste disposal facility.[1] Do not discharge directly into sewer systems or the environment.[1]
Step-by-Step Disposal Protocol
-
Segregation:
-
Collect waste Basic Red 46, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a compatible, leak-proof container with a secure lid.
-
The container must be labeled "Hazardous Waste" and include the full chemical name ("Basic Red 46") and associated hazards (e.g., "Eye Damage," "Aquatic Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Waste Pickup:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.
-
Experimental Protocol: Spill Decontamination
In the event of a spill, follow these procedures:
-
Evacuation and Ventilation:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Containment:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
-
Collection:
-
Place the contained spill material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water.[3]
-
Collect all cleaning materials (e.g., paper towels, absorbent pads) and place them in the hazardous waste container.
-
-
Disposal:
-
Dispose of the waste container as described in the Disposal Plan.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of Basic Red 46.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Basic Red 46 (BR46)
For Immediate Reference: Essential Safety and Handling Information for Basic Red 46
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Basic Red 46 (BR46), a dye used in various research applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Basic Red 46, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical-impermeable gloves | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Fire/flame resistant and impervious clothing; Lab coat | Wear appropriate protective clothing to minimize skin contact.[2] |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use a NIOSH-approved dust respirator to prevent inhalation of dust and aerosols.[3] |
Safe Handling and Operational Protocols
Proper handling of Basic Red 46 is crucial to prevent accidents and exposure. The following protocols must be strictly followed.
General Handling Procedures:
-
Ventilation: Always handle Basic Red 46 in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust or aerosols.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Remove and wash contaminated clothing before reuse.[2]
-
Ignition Sources: Keep away from heat and all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep containers tightly closed and preserve in light-resistant containers.[2]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2] |
| Skin Contact | Get medical aid if irritation develops or persists.[2] Flush skin with plenty of soap and water.[2] Take off contaminated clothing immediately.[1] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[1] |
| Inhalation | Remove from exposure to fresh air immediately.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention. |
Spill and Leak Response:
In case of a spill, wear appropriate safety equipment and contain the spill immediately.[3] Vacuum or sweep up the material and place it into a suitable disposal container, avoiding the generation of dusty conditions.[2] After the material is collected, scrub the spill area with detergent and flush with copious amounts of water.[3]
Disposal Plan
Proper disposal of Basic Red 46 and its containers is essential to prevent environmental contamination.
-
Waste Material: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and must consult state and local hazardous waste regulations for complete and accurate classification.[2]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Experimental Workflow: Handling and Disposal of Basic Red 46
The following diagram outlines the standard operating procedure for the safe handling and disposal of Basic Red 46 in a laboratory setting.
Caption: Standard operating procedure for this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility in the laboratory. By adhering to these protocols, researchers can mitigate risks and ensure the safe and effective use of Basic Red 46 in their critical work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
